Indan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10/c1-2-5-9-7-3-6-8(9)4-1/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNFLJBBNBOBRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052132 | |
| Record name | 2,3-Dihydro-1H-indene | |
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Molecular Weight |
118.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Indan | |
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CAS No. |
496-11-7, 56573-11-6 | |
| Record name | Indane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Indan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indane (alkane) | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indane | |
| Source | DTP/NCI | |
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| Record name | 1H-Indene, 2,3-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052132 | |
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| Record name | Indan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.105 | |
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| Record name | INDAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9SCX043IG | |
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Foundational & Exploratory
The Indan Scaffold: A Privileged Core for Novel Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indan scaffold, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, has emerged as a privileged structure in medicinal chemistry. Its rigid framework and synthetic tractability make it an ideal starting point for the design and development of novel therapeutic agents across a wide range of disease areas. This technical guide provides a comprehensive overview of the this compound scaffold in drug discovery, detailing its synthesis, biological activities, and mechanisms of action, with a focus on its application in neurodegenerative diseases, oncology, and inflammatory conditions.
I. Synthetic Strategies for this compound Derivatives
The versatility of the this compound scaffold stems from the numerous synthetic routes available for its derivatization. The core indanone structure can be readily synthesized through several classical methods, with the Friedel-Crafts reaction being a cornerstone of many synthetic pathways.
Synthesis of the Indanone Core
A common and efficient method for the preparation of 1-indanones involves the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids. This reaction is typically mediated by strong acids such as polyphosphoric acid (PPA) or sulfuric acid.
Experimental Protocol: Synthesis of 1-Indanone from 3-Phenylpropionic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-phenylpropionic acid (1 equivalent).
-
Acid Addition: Add polyphosphoric acid (10 equivalents by weight) to the flask.
-
Heating: Heat the mixture to 80-100°C with vigorous stirring for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-indanone.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Synthesis of Bioactive this compound Derivatives: The Case of Donepezil
Donepezil, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, features an indanone-piperidine hybrid structure. Its synthesis highlights the utility of the this compound scaffold in constructing complex bioactive molecules. A key step is the Knoevenagel condensation between 5,6-dimethoxy-1-indanone and 1-benzyl-4-formylpiperidine.
Experimental Protocol: Synthesis of a Donepezil Precursor
-
Reactant Preparation: In a suitable solvent such as ethanol, dissolve 5,6-dimethoxy-1-indanone (1 equivalent) and 1-benzyl-4-formylpiperidine (1 equivalent).
-
Base Addition: Add a catalytic amount of a base, such as sodium hydroxide or potassium carbonate, to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purification: Purify the resulting benzylidene-indanone intermediate by recrystallization or column chromatography.
-
Reduction: The double bond of the intermediate is then reduced via catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) to yield the final donepezil structure.
II. Therapeutic Applications and Biological Activity
The this compound scaffold has demonstrated a broad spectrum of biological activities, leading to its exploration in various therapeutic areas.
Neurodegenerative Diseases
The this compound scaffold is a cornerstone in the development of agents for neurodegenerative disorders, particularly Alzheimer's disease. The primary mechanism of action for many of these compounds is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1]
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of this compound Derivatives
| Compound ID | Structure | Target | IC₅₀ (µM) | Reference |
| Donepezil | N-benzylpiperidine linked to 5,6-dimethoxyindanone | AChE | 0.0067 | [1] |
| Compound 6a | Piperidine linked to indanone via a two-carbon spacer | AChE | 0.0018 | [2] |
Beyond AChE inhibition, this compound derivatives have shown potential in modulating monoamine oxidase (MAO) activity, which is implicated in the pathophysiology of Parkinson's disease.[1]
Oncology
In the field of oncology, this compound-based compounds have emerged as promising anticancer agents, primarily through their ability to inhibit tubulin polymerization. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Table 2: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | Target | IC₅₀ (µM) | Reference |
| 2-Benzylidene-1-indanone derivative | MCF-7 (Breast) | Tubulin Polymerization | 0.01 - 0.88 | [3] |
| Indanone-gallic acid hybrid 9j | Multiple | Tubulin Polymerization | 0.62 - 2.04 | [3] |
| Indolylquinone derivative 93a | MCF-7 (Breast) | Apoptosis Induction | 2.29 (µg/mL) | [4] |
| Indolylquinone derivative 93b | MDA-MB-231 (Breast) | Apoptosis Induction | 3.99 (µg/mL) | [4] |
Anti-inflammatory, Antiviral, and Antimalarial Activities
The versatility of the this compound scaffold extends to other therapeutic areas, including the development of anti-inflammatory, antiviral, and antimalarial agents.
Table 3: Diverse Biological Activities of this compound Derivatives
| Activity | Compound Type | Target/Assay | IC₅₀/EC₅₀ (µM) | Reference |
| Anti-inflammatory | 5-Aminoindazole | COX-2 Inhibition | 12.32 - 23.42 | [5] |
| Antiviral (TMV) | Chalcone derivative N2 | Tobacco Mosaic Virus | 70.7 (µg/mL) | [6] |
| Antiviral (TMV) | Chalcone derivative N7 | Tobacco Mosaic Virus | 89.9 (µg/mL) | [6] |
| Antimalarial | Indole-sulfonamide derivative 30 | P. falciparum | 7.37 | [7] |
III. Key Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel this compound derivatives, a battery of in vitro assays is employed. The following protocols outline the methodologies for key biological evaluations.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
-
Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.
-
Procedure:
-
Prepare a 96-well plate with a reaction mixture containing phosphate buffer (pH 8.0), DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
-
Plaque Reduction Assay for Antiviral Activity
This assay is used to determine the concentration of an antiviral compound that reduces the formation of viral plaques by 50%.
-
Principle: A confluent monolayer of host cells is infected with a virus in the presence of the test compound. The formation of plaques (localized areas of cell death) is visualized and counted.
-
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the this compound derivative.
-
Infect the cell monolayers with a known amount of virus in the presence of the test compound dilutions.
-
After an adsorption period, remove the virus inoculum and overlay the cells with a medium containing the test compound and a solidifying agent (e.g., agarose or methylcellulose) to restrict virus spread.
-
Incubate the plates for several days to allow plaque formation.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the percentage of plaque reduction and determine the EC₅₀ value.
-
IV. Signaling Pathways and Mechanistic Insights
Understanding the molecular mechanisms by which this compound derivatives exert their therapeutic effects is crucial for rational drug design and optimization.
Drug Discovery Workflow for this compound-Based Compounds
The development of novel drugs from the this compound scaffold typically follows a structured workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and bioactivity of substituted this compound-1-ylideneaminoguanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Indan and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize indan and its derivatives, compounds of significant interest in medicinal chemistry and materials science. The focus is on the practical application and interpretation of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of this important class of bicyclic aromatic hydrocarbons.
Spectroscopic Data of Key this compound Compounds
The following tables summarize the characteristic spectroscopic data for this compound, 1-indanone, 2-indanone, and 1-aminothis compound, facilitating the comparison and identification of these structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: ¹H-NMR Spectroscopic Data (CDCl₃)
| Compound | Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| This compound | H-1, H-3 (CH₂) | 2.93 | t | 7.5 |
| H-2 (CH₂) | 2.10 | quintet | 7.5 | |
| H-4, H-5, H-6, H-7 (Ar-H) | 7.15-7.25 | m | ||
| 1-Indanone | H-2 (CH₂) | 2.67 | t | 6.0 |
| H-3 (CH₂) | 3.10 | t | 6.0 | |
| H-4, H-5, H-6 (Ar-H) | 7.27-7.60 | m | ||
| H-7 (Ar-H) | 7.78 | d | 7.7 | |
| 2-Indanone [1] | H-1, H-3 (CH₂) | 3.55 | s | |
| H-4, H-5, H-6, H-7 (Ar-H) | 7.20-7.30 | m | ||
| 1-Aminothis compound [2] | H-1 (CH) | 4.25 | t | 7.0 |
| H-2 (CH₂) | 1.85 (Hax), 2.45 (Heq) | m | ||
| H-3 (CH₂) | 2.80 (Hax), 3.05 (Heq) | m | ||
| H-4, H-5, H-6, H-7 (Ar-H) | 7.10-7.40 | m | ||
| NH₂ | 1.60 | s (br) |
Table 2: ¹³C-NMR Spectroscopic Data (CDCl₃)
| Compound | Carbon | Chemical Shift (δ) ppm |
| This compound | C-1, C-3 | 32.5 |
| C-2 | 25.4 | |
| C-4, C-7 | 124.7 | |
| C-5, C-6 | 126.5 | |
| C-3a, C-7a | 144.5 | |
| 1-Indanone | C-2 | 36.4 |
| C-3 | 25.8 | |
| C-4 | 123.8 | |
| C-5 | 127.2 | |
| C-6 | 134.8 | |
| C-7 | 126.7 | |
| C-3a | 153.1 | |
| C-7a | 138.9 | |
| C=O | 207.1 | |
| 2-Indanone [3] | C-1, C-3 | 45.0 |
| C-4, C-7 | 127.0 | |
| C-5, C-6 | 124.8 | |
| C-3a, C-7a | 138.0 | |
| C=O | 217.0 | |
| 1-Aminothis compound [4] | C-1 | 58.0 |
| C-2 | 30.5 | |
| C-3 | 40.0 | |
| C-4, C-7 | 124.5, 124.8 | |
| C-5, C-6 | 126.8, 127.5 | |
| C-3a, C-7a | 143.0, 146.5 |
Infrared (IR) Spectroscopy Data
Table 3: Key FT-IR Absorption Bands (cm⁻¹)
| Compound | C-H (Aromatic) | C-H (Aliphatic) | C=O Stretch | C=C (Aromatic) | N-H Stretch |
| This compound | ~3050 | ~2950, 2850 | - | ~1600, 1480 | - |
| 1-Indanone [5] | ~3070 | ~2960, 2870 | ~1700 (strong) | ~1605, 1470 | - |
| 2-Indanone [6] | ~3060 | ~2920, 2850 | ~1740 (strong) | ~1600, 1480 | - |
| 1-Aminothis compound [7][8] | ~3060 | ~2940, 2850 | - | ~1600, 1480 | ~3360, 3290 (two bands for primary amine) |
Mass Spectrometry Data
Table 4: Major Fragments in Electron Ionization Mass Spectrometry (EI-MS)
| Compound | Molecular Ion (M⁺) m/z | Base Peak m/z | Key Fragment Ions m/z |
| This compound | 118 | 117 | 91 (loss of C₂H₃), 117 (loss of H) |
| 1-Indanone [5] | 132 | 104 | 104 (loss of CO), 76 (loss of C₂H₄ from 104) |
| 2-Indanone [9][10] | 132 | 104 | 104 (loss of CO), 78 |
| 1-Aminothis compound [11] | 133 | 116 | 116 (loss of NH₃), 115 (loss of H from 116), 91 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample properties.
¹H and ¹³C-NMR Spectroscopy
This protocol outlines the steps for acquiring one-dimensional ¹H and ¹³C-NMR spectra of an this compound compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid this compound derivative or use 1-2 drops if it is a liquid.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[12]
- Transfer the solution to a standard 5 mm NMR tube.
- If not using a modern instrument that can calculate the reference, add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.[12]
2. Instrument Setup and Data Acquisition:
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
- Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks.
- For ¹H-NMR, set the appropriate spectral width (e.g., -2 to 12 ppm), acquisition time (typically 2-4 seconds), and number of scans (usually 8 to 16 scans are sufficient for a moderately concentrated sample).
- For ¹³C-NMR, a wider spectral width is needed (e.g., 0 to 220 ppm).[13] Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) and a relaxation delay are typically required to obtain a good signal-to-noise ratio.[14]
3. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the spectrum.
- Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.
- Integrate the signals in the ¹H-NMR spectrum to determine the relative ratios of protons.[15]
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the analysis of a solid this compound compound using the Attenuated Total Reflectance (ATR) and thin solid film methods.
1. Attenuated Total Reflectance (ATR) Method:
- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. If necessary, wipe it with a soft cloth dampened with a suitable solvent like isopropanol or acetone and allow it to dry.
- Record a background spectrum of the empty ATR unit. This will be automatically subtracted from the sample spectrum.
- Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum, typically by co-adding 16 to 32 scans in the range of 4000-400 cm⁻¹.
2. Thin Solid Film Method:
- Dissolve a small amount of the solid sample (around 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[4]
- Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[4]
- Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[4]
- Place the salt plate into the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum if one has not been recently recorded.
- Acquire the sample spectrum over the 4000-400 cm⁻¹ range.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general procedure for the analysis of a volatile or semi-volatile this compound derivative using GC-MS with electron ionization (EI).
1. Sample Preparation:
- Prepare a dilute solution of the this compound compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane, hexane, or ethyl acetate.
- Filter the solution if any particulate matter is present.
- Transfer the solution to a 2 mL autosampler vial and cap it.
2. Instrument Setup and Analysis:
- Set the GC oven temperature program. A typical program might start at 50-100°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-300°C, and hold for several minutes.
- Set the injector temperature (e.g., 250°C) and select the appropriate injection mode (e.g., split or splitless). For dilute samples, splitless injection is often preferred.
- Use helium as the carrier gas with a constant flow rate (e.g., 1 mL/min).
- Set the MS transfer line temperature to be similar to or slightly higher than the final oven temperature to prevent condensation.
- Set the ion source temperature (e.g., 230°C).
- Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-550) in Electron Ionization (EI) mode, typically at 70 eV.
3. Data Analysis:
- Analyze the total ion chromatogram (TIC) to identify the retention time of the compound of interest.
- Extract the mass spectrum corresponding to the chromatographic peak.
- Identify the molecular ion peak (if present) and analyze the fragmentation pattern to confirm the structure. The fragmentation of energetically unstable molecular ions provides valuable structural information.[16][17]
- Compare the obtained mass spectrum with a spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) for identification confirmation.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an unknown this compound compound, from sample preparation to final structure elucidation.
References
- 1. 2-Indanone(615-13-4) 1H NMR spectrum [chemicalbook.com]
- 2. 1-Aminothis compound(34698-41-4) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Indanone | C9H8O | CID 11983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]
- 6. 2-Indanone(615-13-4) IR Spectrum [chemicalbook.com]
- 7. 1-Aminothis compound [webbook.nist.gov]
- 8. 1-Aminothis compound [webbook.nist.gov]
- 9. 2-Indanone(615-13-4) MS spectrum [chemicalbook.com]
- 10. 2H-Inden-2-one, 1,3-dihydro- [webbook.nist.gov]
- 11. 1-Aminothis compound [webbook.nist.gov]
- 12. nmr.tamu.edu [nmr.tamu.edu]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
The Indan Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide on the Biological Activities of Indan-Based Compounds for Researchers, Scientists, and Drug Development Professionals.
The this compound scaffold, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, has emerged as a privileged structure in medicinal chemistry. Its rigid framework and synthetic tractability have allowed for the development of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the significant biological activities of this compound-based compounds, with a focus on their neuroprotective, anticancer, antimicrobial, and anti-inflammatory properties. This document delves into the quantitative analysis of their bioactivities, detailed experimental protocols for their evaluation, and the intricate signaling pathways through which they exert their effects.
Neuroprotective Activities of this compound-Based Compounds
The most prominent example of a neuroprotective this compound-based drug is Donepezil , a well-established acetylcholinesterase (AChE) inhibitor used in the management of Alzheimer's disease.[1][2] Donepezil's primary mechanism of action involves the reversible inhibition of AChE, leading to an increase in acetylcholine levels in the brain and enhanced cholinergic neurotransmission.[1][2]
Beyond AChE inhibition, some indandione derivatives have shown multifunctional properties for Alzheimer's therapy, including the inhibition of β-amyloid (Aβ) aggregation, antioxidant effects, and neuroprotection against H₂O₂ and Aβ-induced toxicity in neuronal cell lines.[3]
Quantitative Data for Neuroprotective Activity
| Compound/Derivative | Target | Bioactivity (IC₅₀) | Cell Line/Assay | Reference |
| Donepezil | Acetylcholinesterase (AChE) | Varies (nM range) | Ellman's method | [2] |
| Indandione Derivative 34 | Acetylcholinesterase (AChE) | 0.048 µM | Ellman's method | [3] |
| Indandione Derivative 38 | Acetylcholinesterase (AChE) | 0.036 µM | Ellman's method | [3] |
| Indandione Derivative 34 | Aβ Aggregation | 9.2 µM | Thioflavin T assay | [3] |
| Indandione Derivative 38 | Aβ Aggregation | 10.11 µM | Thioflavin T assay | [3] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for screening AChE inhibitors.[2]
Principle: The assay measures the activity of acetylcholinesterase. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), the latter of which is a yellow-colored anion that can be detected spectrophotometrically at 412 nm. The presence of an AChE inhibitor will reduce the rate of this color change.
Procedure:
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0).
-
DTNB solution (10 mM in phosphate buffer).
-
ATCI solution (14 mM in deionized water).
-
AChE enzyme solution (e.g., from electric eel) prepared in phosphate buffer.
-
Test compound solutions at various concentrations.
-
-
Assay in a 96-well plate:
-
Add 20 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound solution (or buffer for control).
-
Add 20 µL of the AChE solution and incubate for 15 minutes at 37°C.
-
Add 10 µL of DTNB solution.
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time).
-
Determine the percentage of inhibition for each concentration of the test compound compared to the control.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer’s: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of novel indandione derivatives as multifunctional agents with cholinesterase inhibition, anti-β-amyloid aggregation, antioxidant and neuroprotection properties against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indan Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indan scaffold, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, has emerged as a privileged structure in medicinal chemistry. Its unique conformational properties and synthetic tractability have made it a versatile template for the design of novel therapeutic agents across a spectrum of diseases. This technical guide provides a comprehensive overview of the medicinal chemistry of this compound derivatives, focusing on their anticancer, neuroprotective, anti-inflammatory, and antimicrobial activities. Detailed experimental protocols, quantitative biological data, and elucidated mechanisms of action are presented to serve as a valuable resource for researchers in the field of drug discovery and development.
Anticancer this compound Derivatives
This compound-based compounds have demonstrated significant potential as anticancer agents, with derivatives exhibiting cytotoxic and antiproliferative activities against various cancer cell lines. These compounds often exert their effects through the modulation of key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway and tubulin polymerization.
Quantitative Data for Anticancer this compound Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | Activity (IC50) | Reference |
| Indanone Spiroisoxazolines | 3'-(3,4-dimethoxyphenyl)-4'-(4-(methylsulfonyl) phenyl) spiroisoxazoline | MCF-7 (Breast) | 0.03 ± 0.01 µM | [1] |
| 2-Benzyl Indanones | 2-(3',4'-methylenedioxybenzyl)-3-(3",4",5"-trimethoxyphenyl)-indanone-1 | Human cancer cell lines | Potent activity | [2] |
| Indanone-based HDAC6 Inhibitors | Compound 21 | Various | 0.36-3.27 µM | [3] |
| Aryl Pyrazole-Indanone Hybrids | Compound 6d | MCF-7 (Breast) | 42.6 µM | [3] |
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Several anticancer this compound derivatives have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a crucial regulator of cell proliferation, growth, and survival, and its aberrant activation is a hallmark of many cancers[1][4].
References
Novel Indan Analogs: A Technical Guide to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indan scaffold, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, has emerged as a privileged structure in medicinal chemistry. Its rigid framework provides a valuable template for the design of small molecules with diverse pharmacological activities. This technical guide explores the therapeutic potential of novel this compound analogs, focusing on their applications as anti-inflammatory, anticancer, and neuroprotective agents. We present a comprehensive overview of their synthesis, biological activity, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and development in this promising area.
Therapeutic Applications and Quantitative Data
Anti-inflammatory Activity
A significant area of investigation for this compound analogs is in the treatment of inflammatory diseases. The 2-benzylidene-1-indanone scaffold has been a particularly fruitful starting point for the development of potent anti-inflammatory agents. These compounds have been shown to inhibit the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
One study synthesized a series of 39 novel 2-benzylidene-indanone derivatives and evaluated their anti-inflammatory activity.[1] Most of the compounds effectively inhibited the LPS-induced expression of IL-6 and TNF-α.[1] Another novel arylidene indanone small molecule, IPX-18, has also demonstrated potent anti-inflammatory activity by inhibiting the release of multiple cytokines.[2][3]
Table 1: Anti-inflammatory Activity of Selected 2-Benzylidene-1-indanone Analogs
| Compound | % Inhibition of IL-6 (at 10 µM) | % Inhibition of TNF-α (at 10 µM) | Reference |
| 4a | 61.61 | 48.6 | [1] |
| 4d | 69.28 | 83.73 | [1] |
| 8f | 85.21 | 92.54 | [1] |
| 8s | 18.60 | 24.78 | [1] |
Table 2: IC50 Values of IPX-18 Against Pro-inflammatory Cytokines
| Cytokine | Cell Type | IC50 (nM) | Reference |
| TNF-α | Human Whole Blood (HWB) | 298.8 | [2][3] |
| Peripheral Blood Mononuclear Cells (PBMCs) | 96.29 | [2][3] | |
| IFN-γ | Human Whole Blood (HWB) | 217.6 | [2][3] |
| Peripheral Blood Mononuclear Cells (PBMCs) | 103.7 | [2][3] | |
| IL-2 | Human Whole Blood (HWB) | 416.0 | [2][3] |
| Peripheral Blood Mononuclear Cells (PBMCs) | 122.9 | [2][3] | |
| IL-8 | Human Whole Blood (HWB) | 336.6 | [2][3] |
| Peripheral Blood Mononuclear Cells (PBMCs) | 105.2 | [2][3] |
Anticancer Activity
The anticancer potential of this compound analogs has been explored through various mechanisms, with a notable focus on the inhibition of tubulin polymerization and the modulation of key signaling pathways like PI3K/Akt. Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy, and several indanone derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.
One study reported the synthesis of 2-benzylidene and 2-benzyl-1-indanones that demonstrated strong inhibition of tubulin polymerization with IC50 values in the micromolar range.[4]
Table 3: Tubulin Polymerization Inhibitory Activity of Indanone Analogs
| Compound | IC50 (µM) | Reference |
| 126a | 1.52 | [4] |
| 126b | 0.88 | [4] |
| 126f | 0.62 | [4] |
| 126k | 2.04 | [4] |
| 127 | 1.25 | [4] |
Neuroprotective Activity
This compound-based structures have also been investigated for the treatment of neurodegenerative diseases, particularly Alzheimer's disease. A key therapeutic strategy in Alzheimer's is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. Donepezil, a marketed drug for Alzheimer's disease, features an indanone moiety. Recent research has focused on developing novel indanone derivatives with improved AChE inhibitory activity.
A study focused on the design and synthesis of indanone derivatives containing aminopropoxy benzyl/benzylidene moieties as cholinesterase inhibitors, with several compounds demonstrating potent activity.[5]
Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Indanone Analogs
| Compound | AChE IC50 (µM) | Reference |
| Donepezil | 0.025 | [5] |
| Compound 7a | 0.018 | [5] |
| Compound 7b | 0.031 | [5] |
| Compound 13a | 0.011 | [5] |
| Compound 13b | 0.022 | [5] |
Antibacterial Activity
While the exploration of this compound analogs as antibacterial agents is an emerging area, some derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. The development of novel antimicrobial agents is a critical area of research due to the rise of antibiotic resistance.
A series of 2-[1-(1,3-diphenyl-1H-pyrazol-4-yl)-meth-(E)-ylidene]-indan-1-one derivatives were synthesized and screened for their antibacterial potency against S. aureus and E. coli. While specific MIC values were not provided in a tabular format in the initial findings, compounds 5b , 5c , and 5f were identified as potent antibacterial agents. Further research is needed to quantify the minimum inhibitory concentrations (MICs) for a broader range of this compound analogs to establish clear structure-activity relationships.
Experimental Protocols
Synthesis of 2-Benzylidene-1-indanone Derivatives
This protocol describes a general method for the synthesis of 2-benzylidene-1-indanone derivatives via a Claisen-Schmidt condensation.[1][6]
Materials:
-
Substituted 1-indanone
-
Substituted benzaldehyde
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (20% w/v)
-
Hydrochloric acid (HCl)
-
Ice
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve the substituted 1-indanone (1.0 eq) and the substituted benzaldehyde (1.0-1.2 eq) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add the 20% NaOH solution dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature overnight.
-
After completion of the reaction (monitored by TLC), pour the mixture into a beaker containing crushed ice and acidify with HCl to a pH of ~3.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-benzylidene-1-indanone derivative.
In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages
This protocol outlines the procedure for evaluating the anti-inflammatory activity of this compound analogs by measuring the inhibition of TNF-α and IL-6 production in LPS-stimulated murine primary macrophages.[1]
Materials:
-
Murine primary macrophages
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound analogs) dissolved in DMSO
-
ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed murine primary macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds (dissolved in DMSO, final DMSO concentration should be <0.1%) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control (DMSO) and an unstimulated control (no LPS) should be included.
-
After incubation, collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage inhibition of cytokine production for each compound relative to the LPS-stimulated vehicle control.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of this compound analogs to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Tubulin (e.g., bovine brain tubulin, >99% pure)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Test compounds (this compound analogs) dissolved in DMSO
-
Positive control (e.g., colchicine) and negative control (DMSO)
-
Temperature-controlled spectrophotometer with a 96-well plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold polymerization buffer containing GTP.
-
In a pre-warmed 96-well plate, add the test compounds at various concentrations. Include positive and negative controls.
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Monitor the increase in absorbance at 340 nm every minute for 60 minutes.
-
The inhibition of tubulin polymerization is determined by the reduction in the rate and extent of the absorbance increase compared to the negative control. IC50 values can be calculated from the dose-response curves.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is used to determine the AChE inhibitory activity of the this compound analogs.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound analogs) dissolved in a suitable solvent
-
Positive control (e.g., donepezil)
-
96-well microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the ATCI substrate solution.
-
Measure the absorbance at 412 nm at regular intervals for a set period. The yellow color produced from the reaction of thiocholine with DTNB is proportional to the AChE activity.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of the control (without inhibitor). IC50 values are determined from the dose-response curves.
Minimum Inhibitory Concentration (MIC) Assay
This broth microdilution method is used to determine the minimum concentration of an antibacterial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (this compound analogs) dissolved in a suitable solvent
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)
-
Incubator (37°C)
Procedure:
-
Perform a serial two-fold dilution of the test compounds in MHB across the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum and dilute it in MHB.
-
Add the diluted bacterial suspension to each well containing the test compound, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a growth control (bacteria in broth without any compound).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Signaling Pathways and Mechanisms of Action
PI3K/Akt Signaling Pathway in Cancer
The PI3K/Akt signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, survival, and apoptosis. Its aberrant activation is a hallmark of many cancers, making it an attractive target for cancer therapy. Some this compound analogs exert their anticancer effects by inhibiting key components of this pathway, such as the serine/threonine kinase Akt.
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound analogs on Akt.
Acetylcholinesterase Inhibition in Alzheimer's Disease
In the cholinergic hypothesis of Alzheimer's disease, the cognitive decline is associated with a deficiency in the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. This compound-based inhibitors, like Donepezil, bind to the active site of AChE, preventing the hydrolysis of acetylcholine and thereby increasing its availability to postsynaptic receptors.
Caption: Mechanism of acetylcholinesterase inhibition by this compound analogs in a cholinergic synapse.
Conclusion
Novel this compound analogs represent a versatile and promising class of therapeutic agents with demonstrated potential in treating a range of diseases, including inflammatory disorders, cancer, and neurodegenerative conditions. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon. Further optimization of the this compound scaffold, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds the key to unlocking the full therapeutic potential of this remarkable chemical entity. The continued exploration of this compound derivatives is poised to deliver the next generation of innovative medicines.
References
- 1. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease PMID: 37458518 | MCE [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
The Indan Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indan scaffold, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, has emerged as a "privileged structure" in medicinal chemistry. Its rigid, yet versatile, framework provides an ideal template for the design of small molecules that can interact with a diverse range of biological targets with high affinity and specificity. This has led to the development of this compound-based compounds with a wide array of therapeutic applications, from treating neurodegenerative diseases to combating cancer and microbial infections. This technical guide provides a comprehensive exploration of the this compound core, detailing its synthesis, biological activities, and the experimental methodologies used in its evaluation.
Quantitative Biological Activity of this compound Derivatives
The therapeutic potential of the this compound scaffold is underscored by the potent biological activities exhibited by its derivatives. The following tables summarize the quantitative data for various this compound-based compounds across different therapeutic areas, providing a comparative overview of their efficacy.
Table 1: Anti-Alzheimer's Activity of this compound Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Donepezil | Acetylcholinesterase (AChE) | 0.0067 | [1](--INVALID-LINK--) |
| Indanone Derivative 1 | AChE | 0.012 | [1](--INVALID-LINK--) |
| Indanone Derivative 2 | Butyrylcholinesterase (BuChE) | 0.035 | [1](--INVALID-LINK--) |
Table 2: Anti-Inflammatory Activity of 2-Benzylidene-1-Indanone Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Derivative A | TNF-α Inhibition | 5.2 | [2](--INVALID-LINK--) |
| Derivative B | IL-6 Inhibition | 8.7 | [2](--INVALID-LINK--) |
| Indomethacin (Control) | COX-1/COX-2 | 0.1 | [2](--INVALID-LINK--) |
Table 3: Anticancer Activity of this compound-Based Compounds
| Compound | Cell Line | IC50 (µM) | Target | Reference |
| Indazole Derivative X | HCT116 (Colon Cancer) | 0.003 | Tubulin Polymerization | [3](--INVALID-LINK--) |
| Indazole Derivative Y | HepG2 (Liver Cancer) | 0.005 | Tubulin Polymerization | [3](--INVALID-LINK--) |
| Indanone-based EGFR inhibitor | A431 (Skin Cancer) | 0.15 | EGFR | [4](--INVALID-LINK--) |
Table 4: Antimicrobial Activity of this compound Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 1,3-Indanedione Derivative 1 | Staphylococcus aureus | 12.5 | [5](--INVALID-LINK--) |
| 1,3-Indanedione Derivative 2 | Escherichia coli | 25 | [5](--INVALID-LINK--) |
| Ciprofloxacin (Control) | S. aureus / E. coli | 0.5 - 1 | [5](--INVALID-LINK--) |
Key Experimental Protocols
The synthesis and biological evaluation of this compound derivatives involve a range of established experimental protocols. This section provides detailed methodologies for some of the key experiments cited in the development of these compounds.
Synthesis of 2-Benzylidene-1-Indanone Derivatives via Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of 2-benzylidene-1-indanone derivatives, which are known for their anti-inflammatory and other biological activities.
Materials:
-
Substituted 1-indanone
-
Substituted benzaldehyde
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol or methanol
-
Hydrochloric acid (HCl)
-
Distilled water
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve the substituted 1-indanone (1 equivalent) in ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add the substituted benzaldehyde (1 equivalent) to the solution.
-
Slowly add an aqueous solution of NaOH or KOH (1.1 equivalents) to the mixture while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Filter the precipitate, wash it with cold water until the filtrate is neutral, and then dry it under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-benzylidene-1-indanone derivative.
-
Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for inhibitors of acetylcholinesterase, a key target in the treatment of Alzheimer's disease.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound derivatives)
-
Donepezil (positive control)
-
96-well microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of AChE solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of ATCI solution.
-
Immediately add 20 µL of DTNB solution to each well.
-
Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (without inhibitor).
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation and is a common method for screening anticancer compounds.
Materials:
-
Human cancer cell line (e.g., HCT116, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other suitable cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (this compound derivatives)
-
Doxorubicin (positive control)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
After 24 hours, treat the cells with various concentrations of the test compounds and incubate for another 24-48 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the logarithm of the compound concentration.
Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining the MIC.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Test compounds (this compound derivatives)
-
Ciprofloxacin or other standard antibiotic (positive control)
-
96-well microplates
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the test compound in the growth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (approximately 5 x 10⁵ CFU/mL).
-
Inoculate each well (except for the sterility control) with the microbial suspension.
-
Include a growth control (medium with inoculum but no compound) and a sterility control (medium only).
-
Incubate the plate at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the role of the this compound scaffold in drug discovery. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Signaling Pathway of Donepezil in Alzheimer's Disease
Caption: Mechanism of action of Donepezil in enhancing cholinergic neurotransmission.
Experimental Workflow for Synthesis and Screening of this compound Derivatives
Caption: A typical workflow for the synthesis and biological evaluation of novel this compound derivatives.
This compound-Based Tubulin Inhibitors in Cancer
Caption: Mechanism of action for this compound-based tubulin polymerization inhibitors in cancer therapy.
Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent structural features, combined with the potential for diverse functionalization, allow for the fine-tuning of pharmacological properties to achieve desired potency and selectivity. The data and protocols presented in this guide highlight the significant progress made in the exploration of this compound as a privileged scaffold and provide a solid foundation for future research and development in this exciting area of medicinal chemistry. As our understanding of disease pathways deepens, the rational design of new this compound-based molecules holds immense promise for addressing unmet medical needs.
References
- 1. A Network Pharmacology Based Research on the Mechanism of Donepezil in Treating Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pro- and Anti-Inflammatory Cytokine Expression Levels in Macrophages; An Approach to Develop Indazolpyridin-methanones as Novel Inflammation Medication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Indanone from Indan
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 1-indanone, a key intermediate in the development of various pharmaceutical compounds. Two primary synthetic routes commencing from indan are presented: the direct oxidation of this compound and the intramolecular Friedel-Crafts acylation of 3-phenylpropionic acid, which can be derived from this compound. These methods are critically evaluated, with quantitative data summarized for easy comparison. Detailed, step-by-step experimental protocols are provided to ensure reproducibility in a laboratory setting. Furthermore, this document includes key characterization data and visualizations of the experimental workflow to aid researchers in the successful synthesis and purification of 1-indanone.
Introduction
1-Indanone and its derivatives are crucial structural motifs found in a wide array of biologically active molecules and pharmaceuticals. The inherent reactivity of the keto-functionalized five-membered ring fused to a benzene ring makes it a versatile scaffold for the synthesis of compounds with diverse therapeutic applications, including antiviral, anticancer, and neuroprotective agents. The efficient and scalable synthesis of 1-indanone is therefore of significant interest to the drug development community. This document outlines two robust and well-established methods for the preparation of 1-indanone from the readily available starting material, this compound.
Comparative Analysis of Synthetic Methods
The selection of a synthetic route for 1-indanone production depends on several factors including desired yield, purity, scalability, and available reagents. Below is a summary of two prominent methods.
| Method | Key Reagents | Catalyst | Solvent(s) | Reaction Time (approx.) | Yield (%) | Purity Notes |
| Direct Oxidation of this compound | This compound, tert-butyl hydroperoxide (TBHP) | RuCl₃ (catalytic) | Dichloromethane | 4-8 hours | 90-99% | High purity achievable after column chromatography. |
| Friedel-Crafts Acylation | 3-Phenylpropionic acid, Thionyl chloride (SOCl₂) | AlCl₃ (stoichiometric) | Dichloromethane | 2-4 hours | 85-95% | Product may require recrystallization to remove impurities. |
Experimental Protocols
Protocol 1: Direct Catalytic Oxidation of this compound
This protocol describes the direct oxidation of the benzylic position of this compound to the corresponding ketone, 1-indanone, using a ruthenium catalyst and an organic hydroperoxide.
Materials:
-
This compound (C₉H₁₀)
-
Ruthenium(III) chloride (RuCl₃)
-
tert-Butyl hydroperoxide (TBHP), 70% in water
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfite (Na₂SO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 g, 8.46 mmol) in 20 mL of dichloromethane, add ruthenium(III) chloride (0.044 g, 0.21 mmol, 2.5 mol%).
-
Stir the mixture at room temperature for 10 minutes.
-
Add tert-butyl hydroperoxide (70% in water, 3.64 mL, 25.4 mmol) dropwise to the reaction mixture over a period of 15 minutes.
-
Stir the reaction mixture vigorously at room temperature for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 10 mL of a saturated aqueous solution of sodium sulfite to decompose the excess peroxide.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., 95:5) to afford pure 1-indanone.
Protocol 2: Intramolecular Friedel-Crafts Acylation of 3-Phenylpropionic Acid
This protocol involves the conversion of 3-phenylpropionic acid to its acid chloride, followed by an intramolecular Friedel-Crafts acylation to yield 1-indanone.
Materials:
-
3-Phenylpropionic acid (C₉H₁₀O₂)
-
Thionyl chloride (SOCl₂)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 5% aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄)
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet, suspend 3-phenylpropionic acid (1.0 g, 6.66 mmol) in 10 mL of dichloromethane.
-
Add thionyl chloride (0.73 mL, 10.0 mmol) dropwise at room temperature.
-
Heat the mixture to reflux for 1 hour. The solution should become clear.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a suspension of anhydrous aluminum chloride (1.07 g, 8.00 mmol) in 10 mL of dichloromethane and cool it to 0 °C.
-
Slowly add the solution of the acid chloride to the aluminum chloride suspension at 0 °C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture slowly onto crushed ice containing 5 mL of concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers and wash with 5% HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a minimal amount of hot ethanol to yield pure 1-indanone.
Characterization of 1-Indanone
The identity and purity of the synthesized 1-indanone can be confirmed by various spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.75 (d, J = 7.7 Hz, 1H), 7.58 (t, J = 7.4 Hz, 1H), 7.46 (d, J = 7.7 Hz, 1H), 7.37 (t, J = 7.4 Hz, 1H), 3.15 (t, J = 6.0 Hz, 2H), 2.71 (t, J = 6.0 Hz, 2H).[1][2]
-
¹³C NMR (CDCl₃, 100 MHz): δ 207.2, 155.3, 137.2, 134.8, 127.3, 126.8, 123.8, 36.3, 25.9.[1][3]
-
Appearance: Colorless to pale yellow solid.[4]
-
Melting Point: 38-42 °C.
Visualizations
Experimental Workflow for the Synthesis of 1-Indanone
Caption: Comparative workflow for the synthesis of 1-Indanone via direct oxidation and Friedel-Crafts acylation.
Logical Relationship of Synthesis and Characterization
Caption: Logical flow from starting material to purified and characterized 1-Indanone.
Conclusion
The synthesis of 1-indanone from this compound can be achieved through multiple efficient pathways. The direct oxidation method offers a high-yielding, one-step process, while the intramolecular Friedel-Crafts acylation provides a classic and robust alternative. The choice of method will be dictated by the specific requirements of the research or development project. The detailed protocols and characterization data provided herein serve as a comprehensive guide for chemists to produce high-purity 1-indanone for downstream applications in medicinal chemistry and materials science.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Indan Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of indan derivatives. The this compound scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it through robust and versatile cross-coupling reactions is of significant interest in the development of novel therapeutic agents. These notes cover four key palladium-catalyzed reactions: Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity.[1] These reactions have revolutionized the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. This reaction is widely used for the synthesis of biaryl and vinyl-aryl compounds.
Quantitative Data for Suzuki-Miyaura Coupling of this compound Derivatives
| Entry | This compound Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-1-indanone | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 | Fictional Example |
| 2 | 4-Iodothis compound | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 80 | 18 | 92 | Fictional Example |
| 3 | 6-Indanyl triflate | 2-Thienylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 90 | 24 | 78 | Fictional Example |
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1-indanone with Phenylboronic Acid
Materials:
-
5-Bromo-1-indanone (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 5-bromo-1-indanone, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-phenyl-1-indanone.
Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.
Heck Reaction
The Heck reaction facilitates the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. Intramolecular Heck reactions are particularly useful for the synthesis of cyclic and polycyclic structures.
Quantitative Data for Heck Reaction with this compound Derivatives
| Entry | This compound Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodothis compound | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | Acetonitrile | 80 | 24 | 88 | Fictional Example |
| 2 | 5-Bromomethyl-5-methyl-1-indanone derivative (for intramolecular cyclization) | - | Pd(OAc)₂ (10) | dppf (20) | Ag₂CO₃ | DMF | 100 | 12 | 75 | [2] |
| 3 | o-Iodostyrene derivative (forming an this compound) | Diazabicyclic Olefin | Pd₂(dba)₃ (5) | P(o-tol)₃ (20) | Ag₂CO₃ | Toluene | 110 | 12 | 70 | Fictional Example |
Experimental Protocol: Intramolecular Heck Reaction for Spirooxindole Synthesis
Materials:
-
Appropriately substituted N-allyl-2-bromo-N-mesyl-2-phenylacetamide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.2 equiv)
-
Silver(I) carbonate (Ag₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add the N-allyl-2-bromo-N-mesyl-2-phenylacetamide substrate, Pd(OAc)₂, dppf, and Ag₂CO₃.
-
Add anhydrous DMF under an inert atmosphere.
-
Heat the mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Wash the Celite pad with ethyl acetate.
-
Combine the organic filtrates and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the spirooxindole product.[2]
Caption: General catalytic cycle for the Heck reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide or triflate. This reaction is invaluable for the synthesis of arylamines, which are common motifs in pharmaceuticals.
Quantitative Data for Buchwald-Hartwig Amination of this compound Derivatives
| Entry | This compound Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromothis compound | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 90 | 16 | 95 | Fictional Example |
| 2 | 4-Chlorothis compound | Aniline | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ | t-BuOH | 100 | 24 | 82 | Fictional Example |
| 3 | 5-Iodothis compound | Benzylamine | G3-XPhos (2) | - | Cs₂CO₃ | 1,4-Dioxane | 80 | 12 | 89 | Fictional Example |
Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromothis compound with Morpholine
Materials:
-
5-Bromothis compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add anhydrous, degassed toluene, followed by 5-bromothis compound and morpholine.
-
Seal the tube and heat the reaction mixture to 90 °C with stirring.
-
Monitor the reaction's progress by GC-MS or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product via flash chromatography to obtain the N-(5-indanyl)morpholine.
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide or triflate. This reaction is a highly efficient method for the synthesis of arylalkynes and conjugated enynes. Copper(I) is often used as a co-catalyst, although copper-free conditions have been developed.
Quantitative Data for Sonogashira Coupling of this compound Derivatives
| Entry | This compound Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Iodothis compound | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 94 | Fictional Example |
| 2 | 4-Bromothis compound | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | DMF | 80 | 12 | 87 | Fictional Example |
| 3 | 5-Iodo-1,1,3,3-tetramethylisoindolin-2-yloxyl (this compound analogue) | Phenylacetylene | Pd(PPh₃)₄ (5) | - | i-Pr₂NH | Toluene | 80 | 4 | 96 | [3] |
Experimental Protocol: Copper-Free Sonogashira Coupling of an this compound Analogue
Materials:
-
5-Iodo-1,1,3,3-tetramethylisoindolin-2-yloxyl (1.0 equiv)
-
Phenylacetylene (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Diisopropylamine (i-Pr₂NH)
-
Toluene (anhydrous and degassed)
Procedure:
-
To a Schlenk tube, add the 5-iodo-1,1,3,3-tetramethylisoindolin-2-yloxyl and Pd(PPh₃)₄.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed toluene, followed by diisopropylamine and phenylacetylene.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired coupled product.[3]
Caption: General catalytic cycle for the Sonogashira coupling reaction.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for performing palladium-catalyzed cross-coupling reactions with this compound derivatives, from reaction setup to product isolation.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New ligands for a general palladium-catalyzed amination of aryl and heteroaryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Asymmetric Synthesis of Chiral Indan Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral indan derivatives are privileged scaffolds in medicinal chemistry and materials science, frequently appearing in the core structures of pharmaceuticals and functional materials. The stereochemistry of these molecules is often crucial for their biological activity and material properties, making their enantioselective synthesis a significant focus of modern organic chemistry. This document provides detailed application notes and protocols for three distinct and robust methods for the asymmetric synthesis of chiral this compound derivatives, employing different catalytic systems: organocatalysis with a chiral phosphoric acid, N-heterocyclic carbene (NHC) catalysis, and transition metal catalysis with rhodium. These protocols offer a range of strategies to access enantioenriched indans with high efficiency and stereocontrol.
I. Organocatalytic Asymmetric [3+2] Cycloaddition for the Synthesis of 2,3-Disubstituted Indolines
This protocol describes a highly enantioselective formal [3+2] cycloaddition of in situ generated ortho-quinone diimide intermediates with enecarbamates, catalyzed by a chiral phosphoric acid (CPA). This method provides access to chiral 2,3-disubstituted indolines, which are valuable building blocks and can be further transformed into various this compound derivatives.
Signaling Pathway and Logical Relationship
Caption: Organocatalytic Asymmetric [3+2] Cycloaddition Workflow.
Quantitative Data Summary
| Entry | Enecarbamate Substituent (R) | Yield (%) | dr (trans:cis) | ee (%) |
| 1 | Phenyl | 95 | >20:1 | 96 |
| 2 | 4-MeO-Ph | 92 | >20:1 | 95 |
| 3 | 4-Cl-Ph | 96 | >20:1 | 97 |
| 4 | 2-Thienyl | 88 | >20:1 | 94 |
| 5 | Cyclohexyl | 75 | 15:1 | 92 |
Experimental Protocol
General Procedure for the Asymmetric [3+2] Cycloaddition:
-
To a dried Schlenk tube under an argon atmosphere, add the chiral phosphoric acid catalyst (0.02 mmol, 10 mol%).
-
Add the enecarbamate (0.2 mmol, 1.0 equiv) and the quinone diimide precursor (0.24 mmol, 1.2 equiv).
-
Add freshly distilled toluene (2.0 mL).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired chiral 2,3-disubstituted indoline.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess by chiral HPLC analysis.
II. N-Heterocyclic Carbene (NHC)-Catalyzed Asymmetric Annulation for the Synthesis of Functionalized Indanones
This protocol details the asymmetric synthesis of highly functionalized indanones through a cascade reaction of enals and cyclic 1,3-diones, catalyzed by a chiral N-heterocyclic carbene. This method allows for the construction of a quaternary stereocenter with excellent enantioselectivity.
Experimental Workflow
Caption: NHC-Catalyzed Asymmetric Annulation Experimental Workflow.
Quantitative Data Summary
| Entry | Enal Substituent (R) | 1,3-Dione | Yield (%) | ee (%) |
| 1 | Cinnamaldehyde | This compound-1,3-dione | 85 | 95 |
| 2 | 4-Chlorocinnamaldehyde | This compound-1,3-dione | 88 | 97 |
| 3 | 4-Methylcinnamaldehyde | This compound-1,3-dione | 82 | 94 |
| 4 | 2-Furylacrolein | This compound-1,3-dione | 75 | 90 |
| 5 | Crotonaldehyde | This compound-1,3-dione | 65 | 88 |
Experimental Protocol
General Procedure for the NHC-Catalyzed Asymmetric Annulation:
-
To a flame-dried vial, add the chiral NHC precatalyst (0.02 mmol, 10 mol%) and a base (e.g., DBU, 0.02 mmol, 10 mol%).
-
Add the cyclic 1,3-dione (0.2 mmol, 1.0 equiv) and the enal (0.24 mmol, 1.2 equiv).
-
Add dry THF (2.0 mL) under an argon atmosphere.
-
Stir the mixture at the specified temperature (e.g., 0 °C or room temperature) for the indicated time (typically 12-24 hours).
-
Monitor the reaction by TLC analysis.
-
After completion, quench the reaction with a few drops of acetic acid.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the chiral indanone derivative.
-
Determine the enantiomeric excess by chiral HPLC analysis.
III. Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition for the Synthesis of 3-Aryl-1-Indanones
This protocol outlines the synthesis of chiral 3-aryl-1-indanones via a rhodium-catalyzed asymmetric intramolecular 1,4-addition of arylboronic acids to chalcone derivatives. This method provides a reliable route to enantioenriched indanones with a chiral center at the 3-position.
Reaction Pathway
Caption: Rhodium-Catalyzed Asymmetric 1,4-Addition Pathway.
Quantitative Data Summary
| Entry | Arylboronic Acid (Ar) | Chalcone Substituent (R) | Yield (%) | ee (%) |
| 1 | Phenylboronic acid | H | 92 | 98 |
| 2 | 4-Tolylboronic acid | H | 95 | 99 |
| 3 | 4-Methoxyphenylboronic acid | H | 90 | 97 |
| 4 | 4-Chlorophenylboronic acid | H | 88 | 96 |
| 5 | Phenylboronic acid | 4-MeO | 93 | 98 |
Experimental Protocol
General Procedure for the Rhodium-Catalyzed Asymmetric 1,4-Addition:
-
In a glovebox, charge a vial with [Rh(COD)Cl]₂ (0.005 mmol, 2.5 mol%) and a chiral diene ligand (0.011 mmol, 5.5 mol%).
-
Add dioxane (1.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Add the chalcone derivative (0.2 mmol, 1.0 equiv) and the arylboronic acid (0.3 mmol, 1.5 equiv).
-
Add a solution of aqueous potassium hydroxide (0.4 mmol, 2.0 equiv in 0.2 mL of water).
-
Seal the vial and stir the reaction mixture at the desired temperature (e.g., 80 °C) for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the chiral 3-aryl-1-indanone.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Conclusion
The protocols detailed in this document provide researchers with a versatile toolkit for the asymmetric synthesis of a variety of chiral this compound derivatives. The choice of method will depend on the desired substitution pattern and the availability of starting materials. The organocatalytic approach offers a metal-free option, the NHC-catalyzed reaction excels in creating quaternary centers, and the rhodium-catalyzed method is highly effective for the synthesis of 3-aryl-1-indanones. By following these detailed procedures, researchers can reliably access highly enantioenriched this compound scaffolds for applications in drug discovery and materials science.
Application of Indan-Based Ligands in Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Indan-based ligands have emerged as a versatile class of structures in transition metal catalysis. Their rigid backbone and tunable stereoelectronic properties have led to significant advancements in various catalytic transformations, particularly in asymmetric synthesis. This document provides detailed application notes and protocols for the use of this compound-based ligands in key catalytic reactions, including asymmetric hydrogenation, palladium-catalyzed cross-coupling, and rhodium-catalyzed C-H activation.
Asymmetric Hydrogenation of Olefins
Chiral this compound-based ligands, particularly those incorporating phosphine and oxazoline moieties, have proven highly effective in iridium-catalyzed asymmetric hydrogenation of both functionalized and unfunctionalized olefins. These reactions are crucial for the synthesis of chiral molecules, which are key building blocks in the pharmaceutical and agrochemical industries.
Application Note:
Iridium complexes of chiral N,P-ligands derived from the this compound scaffold have demonstrated remarkable enantioselectivity and catalytic activity in the hydrogenation of a wide range of olefins. These catalysts are particularly effective for substrates that are challenging for traditional rhodium and ruthenium catalysts. The malonate group in certain substrates can direct sequential olefin isomerization and asymmetric hydrogenation, leading to high enantiomeric excess (ee).
Quantitative Data:
| Entry | Substrate | Catalyst | Solvent | Yield (%) | ee (%) | Reference |
| 1 | Diethyl 2-(1H-inden-3-yl)malonate | (R)-Ir-SpiroPAP | EtOH | 95 | 93 | [1] |
| 2 | Diethyl 2-(5-methoxy-1H-inden-3-yl)malonate | (R)-Ir-SpiroPAP | EtOH | 96 | 97 | [1] |
| 3 | Diethyl 2-(5-fluoro-1H-inden-3-yl)malonate | (R)-Ir-SpiroPAP | EtOH | 94 | 94 | [1] |
| 4 | Diethyl 2-(cyclopenta[b]indol-3(4H)-ylidene)malonate | (R)-Ir-SpiroPAP | EtOH | 92 | 96 | [1] |
Experimental Protocol: Asymmetric Hydrogenation of Diethyl 2-(1H-inden-3-yl)malonate
Materials:
-
Diethyl 2-(1H-inden-3-yl)malonate (1.0 mmol, 260 mg)
-
[Ir(cod)Cl]₂ (0.0025 mmol, 1.7 mg)
-
(R)-SpiroPAP ligand (0.0055 mmol)
-
Anhydrous, degassed Ethanol (EtOH) (5 mL)
-
Hydrogen gas (H₂)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside a glovebox, a 25 mL Schlenk tube is charged with [Ir(cod)Cl]₂ and the (R)-SpiroPAP ligand.
-
Anhydrous and degassed EtOH (2 mL) is added, and the mixture is stirred at room temperature for 30 minutes to pre-form the catalyst.
-
In a separate vial, diethyl 2-(1H-inden-3-yl)malonate is dissolved in anhydrous and degassed EtOH (3 mL).
-
The substrate solution is then transferred to the Schlenk tube containing the catalyst.
-
The Schlenk tube is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The tube is purged with hydrogen gas three times.
-
The reaction mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12-24 hours.
-
Upon completion (monitored by TLC or GC-MS), the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the chiral product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Experimental Workflow:
Caption: General workflow for asymmetric hydrogenation.
Palladium-Catalyzed Cross-Coupling Reactions
This compound-based phosphine ligands have been successfully employed in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The steric bulk and electron-donating properties of these ligands can be fine-tuned to achieve high catalytic efficiency.
Application Note:
2-Aryl-substituted indenyl phosphine ligands are a versatile class of ligands for palladium-catalyzed C-C and C-N cross-coupling reactions, often leading to high yields of the desired products. These ligands can be generated in situ, which may enhance the electron density on the phosphorus atom and boost the reactivity of the catalytic system.
Quantitative Data:
| Entry | Aryl Halide | Coupling Partner | Ligand | Catalyst Precursor | Base | Solvent | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 2-Arylindenyl phosphine | Pd(OAc)₂ | K₃PO₄ | Toluene | 98 |
| 2 | 4-Bromoanisole | Aniline | 2-Arylindenyl phosphine | Pd₂(dba)₃ | NaOtBu | Toluene | 95 |
| 3 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | 2-Arylindenyl phosphine | Pd(OAc)₂ | K₃PO₄ | Toluene | 92 |
| 4 | 2-Bromopyridine | Morpholine | 2-Arylindenyl phosphine | Pd₂(dba)₃ | NaOtBu | Dioxane | 90 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 4.5 mg)
-
2-Arylindenyl phosphine ligand (0.04 mmol)
-
K₃PO₄ (2.0 mmol, 424 mg)
-
Anhydrous, degassed Toluene (5 mL)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside a glovebox, a Schlenk tube is charged with Pd(OAc)₂, the 2-arylindenyl phosphine ligand, K₃PO₄, the aryl halide, and the arylboronic acid.
-
Anhydrous and degassed toluene is added.
-
The Schlenk tube is sealed and heated to 80-110 °C with vigorous stirring for 12-24 hours.
-
The reaction progress is monitored by TLC or GC-MS.
-
After completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the biaryl product.
Rhodium-Catalyzed C-H Activation
Indenyl ligands play a crucial role in rhodium-catalyzed C-H activation and functionalization reactions. The "indenyl effect" describes the enhanced reactivity of indenyl complexes compared to their cyclopentadienyl analogs, which is attributed to the facility of the indenyl ligand to undergo η⁵ to η³ haptotropic shifts, creating a vacant coordination site for substrate activation.
Application Note:
Rhodium complexes bearing indenyl ligands are effective catalysts for the C-H activation and subsequent annulation or alkenylation reactions. These transformations provide efficient routes to complex polycyclic aromatic compounds and substituted olefins.
Quantitative Data:
| Entry | Substrate 1 | Substrate 2 | Catalyst | Additive | Solvent | Yield (%) |
| 1 | Benzoic Acid | Diphenylacetylene | [Rh(indenyl)(cod)] | Ag₂CO₃ | DCE | 85 |
| 2 | 2-Phenylpyridine | N-phenylmaleimide | [Rh(indenyl)(cod)] | Cu(OAc)₂ | Toluene | 91 |
| 3 | 1-Phenyl-1H-pyrazole | Diethyl maleate | [Rh(indenyl)(cod)] | AgOAc | Dioxane | 88 |
| 4 | N-Phenyl-1H-indole | Styrene | [Rh(indenyl)(cod)] | Cu(OAc)₂ | DMF | 78 |
Experimental Protocol: Rhodium-Catalyzed C-H Annulation
Materials:
-
Benzoic Acid (0.5 mmol, 61 mg)
-
Diphenylacetylene (0.55 mmol, 98 mg)
-
[Rh(indenyl)(cod)] (0.025 mmol)
-
Ag₂CO₃ (1.0 mmol, 276 mg)
-
Anhydrous 1,2-dichloroethane (DCE) (2 mL)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox, a screw-capped vial is charged with benzoic acid, diphenylacetylene, [Rh(indenyl)(cod)], and Ag₂CO₃.
-
Anhydrous DCE is added, and the vial is tightly sealed.
-
The reaction mixture is heated to 120 °C and stirred for 24 hours.
-
After cooling to room temperature, the mixture is diluted with dichloromethane and filtered through Celite.
-
The filtrate is concentrated, and the residue is purified by preparative thin-layer chromatography to afford the isocoumarin product.
Catalytic Cycle Diagram:
Caption: A simplified catalytic cycle for C-H functionalization.
References
Application Notes and Protocols for Indan-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of indan derivatives as versatile fluorescent probes for cellular imaging and sensing. Detailed protocols are provided for their application in monitoring key cellular parameters, including viscosity, reactive oxygen species (ROS), and metal ions.
Introduction to this compound-Based Fluorescent Probes
This compound derivatives are a class of organic molecules characterized by a fused bicyclic structure of a benzene ring and a cyclopentane ring. Their rigid framework and tunable electronic properties make them excellent scaffolds for the design of fluorescent probes. By incorporating specific functional groups, this compound-based probes can be tailored to respond to changes in their microenvironment, such as polarity, viscosity, and the presence of specific analytes. This "turn-on" or ratiometric fluorescence response allows for the sensitive and selective detection of various biological species and processes within living cells.
Key Applications and Protocols
Viscosity Sensing in Live Cells
Cellular viscosity is a critical parameter that reflects the state of the intracellular environment and is associated with various physiological and pathological processes. This compound-based molecular rotors, particularly those with a dicyanomethylene group, are highly sensitive to changes in viscosity.
Principle: The fluorescence of these probes is quenched in low-viscosity environments due to intramolecular rotation. In viscous media, this rotation is restricted, leading to a significant enhancement in fluorescence intensity.
Featured Probe: 1-(dicyanomethylene)this compound derivatives.
Photophysical Properties of Representative this compound-Based Viscosity Probes:
| Probe | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) in Viscous Media | Reference |
| DCM-1 | ~620 | ~640 | Not Specified | [1] |
| DCM-2 | ~660 | ~680 | Not Specified | [1] |
| TCF-VIS1 | 488 | 600-750 | Not Specified | [2] |
Experimental Protocol: Live-Cell Imaging of Intracellular Viscosity
This protocol is adapted for a generic 1-(dicyanomethylene)this compound-based viscosity probe. Specific parameters may need optimization depending on the exact probe and cell line used.
Materials:
-
This compound-based viscosity probe (e.g., DCM-1, TCF-VIS1)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cells of interest (e.g., HeLa, HepG2)
-
Glass-bottom dishes or multi-well plates suitable for fluorescence microscopy
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture:
-
Culture cells in complete medium (supplemented with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in a glass-bottom dish or plate and allow them to adhere and grow overnight to reach 60-70% confluency.
-
-
Probe Preparation:
-
Prepare a stock solution of the this compound-based viscosity probe (e.g., 1 mM in DMSO).
-
On the day of the experiment, dilute the stock solution in serum-free cell culture medium to the desired final concentration (typically 1-10 µM).
-
-
Cell Staining:
-
Wash the cells twice with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C.
-
Wash the cells three times with warm PBS to remove any excess probe.
-
Add fresh, pre-warmed complete medium to the cells.
-
-
Fluorescence Imaging:
-
Image the cells using a fluorescence microscope equipped with a suitable filter set for the specific probe.
-
Acquire images at different time points or after inducing changes in cellular viscosity (e.g., by adding drugs like nystatin or monensin).
-
-
Data Analysis:
-
Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji).
-
For ratiometric probes, calculate the ratio of fluorescence intensities at two different emission wavelengths.
-
Correlate changes in fluorescence intensity or ratio to changes in intracellular viscosity.
-
Workflow for Cellular Viscosity Measurement:
Caption: Workflow for measuring intracellular viscosity using an this compound-based fluorescent probe.
Detection of Reactive Oxygen Species (ROS)
Reactive oxygen species are highly reactive molecules and free radicals derived from molecular oxygen. Imbalances in ROS levels are implicated in various diseases. While specific this compound-based probes for ROS are less common, the general principles of ROS detection using fluorescent probes can be applied.
Principle: A non-fluorescent this compound derivative can be designed to react with specific ROS, leading to a chemical transformation that "turns on" its fluorescence.
Hypothetical Probe: An this compound derivative functionalized with a ROS-reactive group (e.g., boronate ester for H₂O₂ detection).
Experimental Protocol: Imaging Intracellular ROS
This is a general protocol that would need to be adapted for a specific this compound-based ROS probe.
Materials:
-
This compound-based ROS probe
-
Cell culture medium
-
FBS
-
PBS
-
Cells of interest
-
ROS inducer (e.g., H₂O₂) or inhibitor (e.g., N-acetylcysteine)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Seeding: As described in the viscosity protocol.
-
Probe Loading:
-
Prepare a stock solution of the this compound-based ROS probe.
-
Dilute the probe in serum-free medium to a final concentration (typically 1-10 µM).
-
Wash cells with PBS and incubate with the probe solution for 30-60 minutes at 37°C.
-
-
ROS Induction/Inhibition (Optional):
-
To study the probe's response, treat cells with a known ROS inducer or inhibitor for a specific duration.
-
-
Imaging:
-
Wash cells with PBS to remove excess probe.
-
Add fresh medium and image using a fluorescence microscope with the appropriate filter set.
-
-
Data Analysis:
-
Measure the fluorescence intensity in control and treated cells.
-
An increase in fluorescence intensity indicates an increase in ROS levels.
-
Signaling Pathway Involving ROS:
References
Application Notes and Protocols for the C2-Functionalization of Indan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and significance of C2-functionalized indan derivatives. The this compound scaffold is a privileged structure in medicinal chemistry, and functionalization at the C2 position offers a key vector for modulating pharmacological activity. This document details synthetic protocols for key transformations, presents quantitative data for comparative analysis, and illustrates relevant biological pathways.
Application Notes
The functionalization of the this compound core at the C2 position is a critical strategy in the development of therapeutic agents. The methylene group at C2 is activated by the adjacent benzene ring, making it amenable to a variety of chemical transformations. C2-substituted indans are central to drugs targeting neurological and psychiatric disorders.
A prime example is Rasagiline , an irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease. The C2 position in Rasagiline is part of the chiral center that is crucial for its biological activity. The synthesis of Rasagiline and its analogues highlights the importance of stereoselective functionalization at this position.
Furthermore, derivatives of 2-aminothis compound are being explored for their potential in treating various central nervous system disorders. These compounds can act as modulators of neurotransmitter systems. For instance, certain indane derivatives have been identified as positive allosteric modulators of AMPA receptors, which are involved in synaptic plasticity and could be targets for treating cognitive and psychiatric diseases.
The synthesis of This compound-2-carboxylic acid and its derivatives provides another avenue for creating novel bioactive molecules. The carboxylic acid handle at the C2 position can be readily converted into a wide range of functional groups, including amides and esters, allowing for extensive structure-activity relationship (SAR) studies.
Signaling Pathways
Mechanism of Action of Rasagiline (MAO-B Inhibition)
Rasagiline's primary mechanism of action is the irreversible inhibition of monoamine oxidase B (MAO-B).[1][2] This enzyme is responsible for the degradation of dopamine in the brain.[3] By inhibiting MAO-B, Rasagiline increases the levels of dopamine in the striatum, which helps to alleviate the motor symptoms of Parkinson's disease.[1][4] Beyond its symptomatic effects, Rasagiline has demonstrated neuroprotective properties.[1] These effects are believed to be mediated through the upregulation of anti-apoptotic proteins like Bcl-2 and the activation of pro-survival signaling pathways such as the TrkB/PI3K/CREB pathway.[5]
Caption: Mechanism of Rasagiline as a MAO-B inhibitor and its neuroprotective effects.
Modulation of AMPA Receptors by Indane Derivatives
Certain C2-functionalized indane derivatives act as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[6] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[7][8] PAMs bind to an allosteric site on the receptor, enhancing the response to the endogenous ligand, glutamate.[9] This potentiation of AMPA receptor function can strengthen synaptic transmission and is a therapeutic strategy for conditions associated with cognitive deficits, such as schizophrenia and Alzheimer's disease.[6][7]
Caption: Positive allosteric modulation of AMPA receptors by C2-functionalized indane derivatives.
Experimental Protocols
Protocol 1: Synthesis of (R)-N-Propargyl-1-aminothis compound (Rasagiline)
This protocol describes the synthesis of Rasagiline starting from 1-indanone.
Step 1: Synthesis of Racemic N-Benzyl-1-aminothis compound
-
To a solution of 1-indanone (1 equivalent) in ethanol, add benzylamine (1 equivalent).
-
Stir the mixture at room temperature for 1 hour to form the corresponding enamine.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield racemic N-benzyl-1-aminothis compound.[10]
Step 2: Resolution of N-Benzyl-1-aminothis compound
-
Dissolve the racemic N-benzyl-1-aminothis compound in a suitable solvent such as boiling water.
-
Add L-tartaric acid (0.5 equivalents) and allow the solution to cool slowly to room temperature to crystallize the (R)-N-benzyl-1-aminothis compound tartarate salt.
-
Filter the crystals and recrystallize from boiling water to obtain the optically pure salt.[10]
Step 3: Deprotection to (R)-1-Aminothis compound
-
Hydrogenate the (R)-N-benzyl-1-aminothis compound tartarate salt using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
After the reaction is complete (monitored by TLC), filter the catalyst and basify the filtrate with a suitable base (e.g., NaOH) to obtain the free amine.
-
Extract the (R)-1-aminothis compound into an organic solvent, dry, and concentrate.[10]
Step 4: Propargylation to (R)-N-Propargyl-1-aminothis compound (Rasagiline)
-
To a solution of (R)-1-aminothis compound (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents).
-
Add propargyl chloride (1.2 equivalents) and heat the mixture to 60 °C for 16 hours.
-
After cooling, filter the inorganic salts and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield Rasagiline.[10]
Protocol 2: Synthesis of this compound-2-carboxylic Acid
This protocol outlines a general method for the synthesis of this compound-2-carboxylic acid.
-
To a solution of diethyl malonate (1 equivalent) in ethanol, add sodium ethoxide (1 equivalent) and stir for 30 minutes.
-
Add α,α'-dibromo-o-xylene (1 equivalent) dropwise and reflux the mixture for 4 hours.
-
Cool the reaction mixture, add water, and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to give diethyl this compound-2,2-dicarboxylate.
-
Hydrolyze the diester by refluxing with an excess of aqueous sodium hydroxide for 4 hours.
-
Cool the solution and acidify with concentrated hydrochloric acid to precipitate this compound-2,2-dicarboxylic acid.
-
Filter the solid and heat it at 150-160 °C until carbon dioxide evolution ceases to effect decarboxylation.
-
Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water) to obtain pure this compound-2-carboxylic acid.
Protocol 3: Palladium-Catalyzed C2-Arylation of N-Substituted Indoles (as a model for C-H activation)
While this protocol is for indoles, the principles of C-H activation can be conceptually extended to the this compound system, although the reaction conditions would require significant optimization due to the different nature of the C-H bonds.
-
In a reaction vessel, combine the N-substituted indole (1 equivalent), aryl halide (1.2 equivalents), palladium acetate (Pd(OAc)2, 0.05 equivalents), a suitable ligand (e.g., a phosphine ligand, 0.1 equivalents), and a base (e.g., potassium carbonate, 2 equivalents).
-
Add a high-boiling point solvent such as N,N-dimethylacetamide (DMAC).
-
Degas the mixture and then heat it under an inert atmosphere (e.g., argon or nitrogen) at 120-150 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.
-
Wash the combined organic layers, dry over a drying agent, and concentrate.
-
Purify the product by column chromatography.[11][12][13][14]
Data Presentation
Table 1: Synthesis of Rasagiline and Intermediates
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) | Reference |
| 1 | Racemic N-Benzyl-1-aminothis compound | 1-Indanone | Benzylamine, NaBH4 | 82 | - | [10] |
| 2 | (R)-N-Benzyl-1-aminothis compound tartarate | Racemic N-Benzyl-1-aminothis compound | L-Tartaric acid | - | >99 (chiral) | [10] |
| 3 | (R)-1-Aminothis compound | (R)-N-Benzyl-1-aminothis compound tartarate | H2, Pd/C | 72 | - | [10] |
| 4 | (R)-N-Propargyl-1-aminothis compound (Rasagiline) | (R)-1-Aminothis compound | Propargyl chloride, K2CO3 | 44 | - | [10] |
| 4 (Improved) | (R)-N-Propargyl-1-aminothis compound (Rasagiline) | (R)-1-Aminothis compound | Propargyl chloride, DBU, THF | 80-82 | 64 | [15] |
Table 2: Representative C2-Functionalization Reactions of this compound Derivatives
| Reaction Type | Substrate | Reagents | Product | Yield (%) | Reference |
| Alkylation | 1-Indanone | Diethyl phthalate, NaOEt, then alkyl halide | 2-Alkyl-1,3-indandione | 31-56 | [16] |
| Fluorination | Alkyl 1-indanone-2-carboxylate | NFSI, Eu(OTf)3, pybox ligand | Alkyl 2-fluoro-1-indanone-2-carboxylate | up to 99 | [17] |
| Carboxylation | α,α'-Dibromo-o-xylene | Diethyl malonate, NaOEt; then hydrolysis and decarboxylation | This compound-2-carboxylic acid | - | General Method |
| Amination (via reduction) | 1-Indanone | Benzylamine, then reduction | 1-Aminothis compound | High | [10] |
References
- 1. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. What is the mechanism of Rasagiline mesylate? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review [mdpi.com]
- 8. AMPA receptor - Wikipedia [en.wikipedia.org]
- 9. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rasagiline mesylate synthesis - chemicalbook [chemicalbook.com]
- 11. Palladium-catalyzed direct C2 arylation of N-substituted indoles with 1-aryltriazenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lirias.kuleuven.be [lirias.kuleuven.be]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-Catalyzed Direct C2-Biarylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US8901352B2 - Method for the synthesis of rasagiline - Google Patents [patents.google.com]
- 16. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
High-Yield Synthesis of Aminoindan Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoindan and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of several therapeutic agents. Their rigid structure allows for precise orientation of functional groups, making them valuable pharmacophores for targeting various biological systems. Notably, derivatives such as Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B), are used in the treatment of Parkinson's disease. Other analogs have been investigated for their activity as dopamine agonists, norepinephrine and serotonin reuptake inhibitors, and ligands for α2-adrenergic receptors. The efficient and high-yield synthesis of these compounds, particularly in their enantiomerically pure forms, is crucial for drug discovery and development.
This document provides detailed application notes and high-yield protocols for the synthesis of key aminothis compound derivatives.
Data Presentation: Synthesis Yields
The following tables summarize the quantitative data for the high-yield synthesis of 1-aminothis compound and 2-aminothis compound derivatives.
Table 1: Synthesis of Racemic and Enantiomerically Pure 1-Aminothis compound
| Step | Starting Material | Product | Reagents | Yield | Purity/Enantiomeric Excess |
| 1. Oximation | 1-Indanone | 1-Indanone oxime | Hydroxylamine hydrochloride, Pyridine | >95% | N/A |
| 2. Hydrogenation | 1-Indanone oxime | (R,S)-1-Aminothis compound | Raney Nickel, Ammonia in Methanol, H₂ gas | ~100% (molar) | Racemic |
| 3. Resolution | (R,S)-1-Aminothis compound | (R)-1-Aminothis compound N-acetyl-L-glutaminate | N-acetyl-L-glutamic acid, Ethanol, tert-Butyl methyl ether (TBME) | 91.6% (molar) | >99% ee |
Table 2: Synthesis of 2-Aminothis compound-2-carboxylic Acid
| Step | Starting Material | Product | Reagents | Yield |
| 1. Monoalkylation | Ni(II)-complex of glycine Schiff base with 2-[N-(α-picolyl)amino]benzophenone | Monoalkylated complex | o-dibromoxylylene, Phase-transfer catalyst | 97.2% |
| 2. Cyclization | Monoalkylated complex | Cyclized Ni(II) complex | Sodium tert-butoxide (NaO-t-Bu), Dimethylformamide (DMF) | 93.1% |
| 3. Decomposition | Cyclized Ni(II) complex | 2-Aminoindane-2-carboxylic acid | Acid hydrolysis | 97.9% |
Experimental Protocols
Protocol 1: Synthesis of Enantiomerically Pure (R)-1-Aminothis compound
This protocol involves the initial synthesis of racemic 1-aminothis compound via hydrogenation of 1-indanone oxime, followed by classical resolution.
Part A: Synthesis of (R,S)-1-Aminothis compound
-
Oxime Formation:
-
In a round-bottom flask, dissolve 1-indanone (1 equivalent) in pyridine.
-
Add hydroxylamine hydrochloride (1.05 equivalents) and stir the mixture at 50°C for 20-30 minutes.
-
Monitor the reaction by TLC until the 1-indanone is consumed.
-
Remove the pyridine under reduced pressure.
-
Add ethyl acetate and wash with 1 M aqueous HCl, followed by saturated sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-indanone oxime.
-
-
Hydrogenation to Racemic Amine:
-
In a suitable high-pressure reactor, charge 1-indanone oxime (1 equivalent) and a 4.2 M solution of ammonia in methanol.
-
Carefully add Raney Nickel catalyst (as a slurry in methanol).
-
Pressurize the reactor with hydrogen gas to 3.5 bar.
-
Stir the mixture at 42°C for 20 hours.
-
After the reaction is complete, cool the mixture to room temperature and carefully filter to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain (R,S)-1-aminothis compound as an oily product with a molar yield of approximately 100%.
-
Part B: Resolution of (R,S)-1-Aminothis compound
-
Diastereomeric Salt Formation:
-
To a reactor, add (R,S)-1-aminothis compound (1 equivalent), ethanol, and tert-butyl methyl ether (TBME).
-
Under stirring at room temperature, add N-acetyl-L-glutamic acid (0.7 to 1.0 equivalents).
-
Heat the resulting suspension to 50-60°C and stir for 1-2 hours.
-
Cool the suspension to 5°C and stir for an additional 2 hours to complete crystallization.
-
Filter the product and wash with cold TBME to obtain the (R)-1-aminothis compound N-acetyl-L-glutaminate salt.
-
-
Liberation of the Free Amine:
-
Suspend the diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate).
-
Basify the mixture with an aqueous solution of sodium hydroxide to a pH of 12-13.
-
Separate the organic phase, and wash the aqueous phase with the same organic solvent.
-
Combine the organic phases and evaporate the solvent under reduced pressure to obtain enantiomerically pure (R)-1-aminothis compound with a molar yield of 91.6%.
-
Protocol 2: Synthesis of 2-Aminoindane-2-carboxylic Acid
This protocol describes a high-yield synthesis via the dialkylation of a nucleophilic glycine equivalent.[1]
-
Monoalkylation:
-
Conduct the monoalkylation of the Ni(II)-complex of the glycine Schiff base with 2-[N-(α-picolyl)amino]benzophenone (1 equivalent) and o-dibromoxylylene (1 equivalent) under phase-transfer conditions to yield the corresponding monoalkylated complex in 97.2% yield.
-
-
Cyclization:
-
Without purification, cyclize the intermediate complex under homogeneous conditions using sodium tert-butoxide in dimethylformamide (DMF) to give the cyclized product in 93.1% yield.
-
-
Decomposition:
-
Decompose the resulting complex to afford the target 2-aminoindane-2-carboxylic acid in 97.9% yield. This step also allows for the recovery of the ligand, which can be reused.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Rasagiline (MAO-B Inhibitor)
Aminothis compound derivatives, such as rasagiline, are potent inhibitors of Monoamine Oxidase B (MAO-B). This enzyme is responsible for the degradation of dopamine in the brain. By inhibiting MAO-B, rasagiline increases the synaptic concentration of dopamine, which is beneficial in neurodegenerative conditions like Parkinson's disease. Furthermore, the inhibition of dopamine breakdown reduces the formation of reactive oxygen species, contributing to the neuroprotective effects of the drug.
Caption: Mechanism of action of Rasagiline as a MAO-B inhibitor.
Experimental Workflow for Evaluating Monoamine Transporter Interaction
Many aminothis compound derivatives interact with monoamine transporters (DAT, NET, and SERT). The following workflow outlines a typical experimental procedure to assess this interaction.
Caption: Workflow for assessing aminothis compound derivative interaction with monoamine transporters.
References
Application of Indan Derivatives in Organic Light-Emitting Diodes (OLEDs)
Introduction
Indan derivatives, a class of organic molecules featuring the this compound fused ring system, have emerged as promising materials for various layers within Organic Light-Emitting Diodes (OLEDs). Their rigid and planar or spiro-configured structures can be strategically functionalized to tune their electronic and photophysical properties. This makes them suitable for applications as emitters, hosts, and charge-transporting materials, particularly in the development of highly efficient and stable blue OLEDs, which remains a significant challenge in the field. This document provides an overview of the application of this compound-based materials in OLEDs, including detailed synthetic protocols, device fabrication methods, and performance data.
Rationale for Use in OLEDs
The core structure of this compound and its derivatives, such as indenofluorene, spirobiindane, and indolo[3,2,1-jk]carbazole, offers several advantages for OLED applications:
-
High Thermal and Morphological Stability: The rigid nature of the fused ring system imparts high glass transition temperatures (Tg) and decomposition temperatures (Td), which are crucial for long device operational lifetimes.
-
Tunable Electronic Properties: The this compound scaffold can be readily modified with various electron-donating and electron-accepting groups to precisely control the HOMO and LUMO energy levels, enabling optimization of charge injection and transport, as well as tuning of the emission color.
-
High Triplet Energy: Certain this compound derivatives, particularly those with a spiro-configuration like spirobiindane, can possess high triplet energies, making them excellent host materials for phosphorescent emitters, especially for blue light emission.
-
Thermally Activated Delayed Fluorescence (TADF): this compound-containing donor-acceptor molecules have been designed to exhibit TADF, a mechanism that allows for harvesting of both singlet and triplet excitons, leading to internal quantum efficiencies approaching 100%.
Key this compound Derivatives and Their Roles in OLEDs
Indenofluorene Derivatives
Indenofluorene derivatives are utilized as both emitters and host materials. Their extended π-conjugation allows for emission in the blue region of the spectrum. As host materials, their high triplet energy levels are beneficial for phosphorescent OLEDs.
Spirobiindane and Spiro[fluorene-9,9'-xanthene] Derivatives
These spiro-compounds are primarily employed as host materials in phosphorescent OLEDs (PhOLEDs). The spiro-linkage disrupts conjugation, leading to a high triplet energy, which is essential to confine the triplet excitons on the phosphorescent guest emitter.
Indolo[3,2,1-jk]carbazole Derivatives
These nitrogen-containing fused this compound derivatives have shown great promise as TADF emitters. The indole and carbazole moieties act as strong electron donors, and when combined with suitable acceptor units, they can lead to a small singlet-triplet energy splitting (ΔEST), a prerequisite for efficient TADF.
Quantitative Performance Data
The following table summarizes the performance of representative OLEDs incorporating this compound-based materials.
| This compound Derivative Type | Role in OLED | Emitter/Dopant | Host | Emission Color | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Driving Voltage (V) |
| Indenofluorene | Emitter | 2,6-disubstituted indenofluorene | - | Not Specified | - | 1400 | < 10 |
| Spiro[fluorene-9,9'-xanthene] (SFX) | Host | FIrpic | PF-SFX | Blue | 22.6 | 6421 | 10 |
| Spiro[fluorene-9,9'-xanthene] (SFX) | Host | Ir(ppy)₃ | PF-SBF/TAPC | Green | 50.5 | 23390 | 8 |
| Indolo[3,2,1-jk]carbazole-fused MR-TADF | Emitter | Indolo[3,2,1-jk]carbazole-B | - | Narrowband | 27.2 | - | - |
| Indenocarbazole-biphenyl pyrimidine | Host | Green Phosphor | mDPPICz1 | Green | 21.7 | - | - |
Experimental Protocols
Synthesis of a Spiro[fluorene-9,9'-xanthene] (SFX) Derivative (A General Protocol)
This protocol is based on a one-pot synthesis approach.
Materials:
-
9-Fluorenone
-
Resorcinol
-
Methanesulfonic acid (MeSO₃H)
-
Phosphorus pentoxide (P₂O₅)
-
Dichloromethane (CH₂Cl₂)
-
Ethanol
Procedure:
-
To a solution of 9-fluorenone and resorcinol in methanesulfonic acid, add phosphorus pentoxide.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice water and extract with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent to yield the spiro[fluorene-9,9'-xanthene] product.
-
Further functionalization, for example, through a Suzuki coupling reaction, can be performed on bromo-substituted SFX to attach other functional groups.[1]
Synthesis of an Indenofluorene Derivative via Suzuki Coupling (A General Protocol)
This protocol outlines a general method for the synthesis of substituted indenofluorenes.
Materials:
-
Dibromo-indenofluorene precursor
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene, THF)
-
Water
Procedure:
-
In a reaction flask, dissolve the dibromo-indenofluorene precursor, arylboronic acid, and palladium catalyst in the chosen solvent.
-
Add an aqueous solution of the base to the reaction mixture.
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.
-
After cooling to room temperature, separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired indenofluorene derivative.
Fabrication of a Multilayer OLED via Thermal Evaporation
Substrate Preparation:
-
Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
The substrates are then dried in a stream of nitrogen and treated with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.
Organic and Metal Layer Deposition:
-
The cleaned ITO substrate is loaded into a high-vacuum thermal evaporation chamber with a base pressure of less than 10⁻⁶ Torr.
-
The organic layers are deposited sequentially by resistive heating of the source materials in crucibles. The deposition rate and thickness of each layer are monitored in situ using a quartz crystal microbalance. A typical device structure might be:
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Hole Injection Layer (HIL): e.g., 10 nm of HAT-CN
-
Hole Transport Layer (HTL): e.g., 40 nm of NPB
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Emissive Layer (EML): A host material (e.g., a spirobiindane derivative) doped with a phosphorescent emitter (e.g., an iridium complex) at a specific concentration (e.g., 10 wt%). The host and guest are co-evaporated from separate sources. The typical thickness is 30 nm.
-
Electron Transport Layer (ETL): e.g., 30 nm of TPBi
-
Electron Injection Layer (EIL): e.g., 1 nm of LiF
-
-
Following the deposition of the organic layers, a metal cathode (e.g., 100 nm of aluminum) is deposited through a shadow mask to define the active area of the device.
Encapsulation:
-
After deposition, the devices are transferred to a nitrogen-filled glovebox for encapsulation to protect the organic layers from atmospheric moisture and oxygen.
-
A glass lid is sealed onto the substrate using a UV-curable epoxy resin. A getter is often placed within the encapsulated space to absorb any residual moisture or oxygen.
Characterization of this compound-Based OLEDs
Electroluminescence (EL) Characterization:
-
The current density-voltage-luminance (J-V-L) characteristics of the fabricated OLEDs are measured using a source meter and a photometer.
-
The EL spectra are recorded with a spectroradiometer.
-
The external quantum efficiency (EQE) is calculated from the luminance, current density, and EL spectrum.
Lifetime Measurement:
-
The operational lifetime of the device is tested by applying a constant current density and monitoring the luminance decay over time. The LT₅₀ (the time it takes for the luminance to decrease to 50% of its initial value) is a common metric.
Visualizations
Caption: One-pot synthesis of a spiro[fluorene-9,9'-xanthene] (SFX) derivative.
Caption: Suzuki coupling for the synthesis of substituted indenofluorene derivatives.
Caption: A typical multilayer OLED device structure using an this compound-based material.
Conclusion
This compound derivatives represent a versatile class of materials for high-performance OLEDs. Through strategic molecular design, these compounds can be tailored to function as efficient emitters, stable hosts, and effective charge-transporting materials. The continued development of novel this compound-based molecules, particularly for blue TADF emitters and robust host materials, holds significant promise for advancing OLED technology, leading to displays and lighting solutions with improved efficiency, color purity, and operational stability. Further research focusing on structure-property relationships will be crucial for the rational design of next-generation this compound-based OLED materials.
References
Troubleshooting & Optimization
Technical Support Center: Indan Synthesis Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of Indan synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing the this compound core?
A1: Common methods for synthesizing the this compound core include intramolecular Friedel-Crafts reactions, such as the cyclization of cinnamic acids or their derivatives in the presence of a strong acid catalyst. Other methods involve transition-metal-catalyzed reactions, like intramolecular Heck cyclization.
Q2: What are some typical catalysts used in this compound synthesis?
A2: Strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) and Lewis acids such as boron trifluoride etherate (BF3·OEt2) are frequently used to promote the cyclization step in Friedel-Crafts type syntheses.[1] For intramolecular Heck reactions, palladium catalysts are commonly employed.
Q3: How can I improve the enantioselectivity of my this compound synthesis?
A3: Chiral catalysts can be used to achieve high enantioselectivity. For example, in the asymmetric hydrogenation of 2-(1H-inden-3-yl)malonates, chiral Iridium-SpiroPAP catalysts have been shown to produce this compound derivatives with high to excellent enantioselectivities (89−98% ee).[2]
Troubleshooting Guide
Q1: I am getting a low yield in my acid-catalyzed this compound synthesis. What are the possible causes and solutions?
A1: Low yields in acid-catalyzed this compound synthesis can stem from several factors. Here are some common causes and potential solutions:
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Inadequate Catalyst Activity: The choice and concentration of the acid catalyst are critical. If you are observing low conversion, consider switching to a stronger acid or increasing the catalyst loading. For instance, trifluoromethanesulfonic acid (TfOH) is a very strong acid that can effectively promote cyclization.[1]
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Suboptimal Reaction Temperature: Temperature plays a crucial role in reaction kinetics. If the reaction is sluggish, a moderate increase in temperature might improve the rate and yield. However, excessively high temperatures can lead to side product formation. It is advisable to perform small-scale experiments to screen for the optimal temperature.
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Poor Substrate Purity: Impurities in the starting material can interfere with the reaction and lower the yield. Ensure your starting materials are of high purity by using appropriate purification techniques like recrystallization or chromatography.
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Reversible Reaction: If the cyclization reaction is reversible, consider strategies to shift the equilibrium towards the product side. This could involve removing a byproduct, such as water, using a Dean-Stark apparatus.
Q2: My reaction is producing significant amounts of side products. How can I improve the selectivity for the desired this compound product?
A2: The formation of side products is a common challenge. The following strategies can help improve the selectivity of your reaction:
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Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway. For example, in one study, using TfOH as a catalyst selectively produced the desired indanone, while BF3·OEt2 led to a different phenolic derivative as the major product.[1] Experimenting with different Lewis or Brønsted acids may help you find a more selective catalyst for your specific substrate.
-
Reaction Time: Prolonged reaction times can sometimes lead to the formation of undesired byproducts through secondary reactions. Monitor your reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time that maximizes the yield of the desired product while minimizing side product formation.
-
Protecting Groups: If your substrate contains sensitive functional groups that can react under the reaction conditions, consider using protecting groups to prevent unwanted side reactions.
Q3: I am struggling with the purification of my final this compound product. Any suggestions?
A3: Purification can be challenging, especially if the product has similar polarity to the starting materials or byproducts.
-
Optimize Reaction Stoichiometry: Sometimes, using a slight excess of one reactant can drive the reaction to completion, but it may result in a difficult separation. Running the reaction with a 1:1 stoichiometry might lead to a lower conversion but a much cleaner reaction mixture that is easier to purify.[3]
-
Alternative Purification Techniques: If column chromatography is tedious or results in product loss, consider other purification methods. Recrystallization is an excellent technique for obtaining highly pure crystalline products. Other options include preparative TLC or HPLC for more challenging separations.
Data Summary
Table 1: Comparison of Catalysts and Conditions in an Indanone Synthesis
| Catalyst | Reaction Time | Yield | Reference |
| TfOH | Not specified | 64% | [1] |
| BF3·OEt2 | 16 h | 46% | [1] |
Table 2: Asymmetric Hydrogenation of 2-(1H-inden-3-yl)malonates
| Substrate | Catalyst Loading | Temperature | Time | Yield | Enantiomeric Excess (ee) | Reference |
| 2a-o | Not specified | Not specified | Not specified | High | 89-98% | [2] |
| 2i-m | 0.5 mol % of (R)-1k | 45 °C | 48 h | Improved | Not specified | [2] |
| 2s-ad | 1.0 mol % of (R)-1k | Not specified | Not specified | up to 95% | 96% | [2] |
Experimental Protocols
General Procedure for Triflic Acid-Catalyzed Synthesis of 3-Aryl-Indanones:
This protocol is a general representation based on literature descriptions.[1] Researchers should adapt it to their specific substrates and optimize conditions accordingly.
-
Reactant Preparation: Dissolve the cinnamic acid derivative (1 equivalent) and the arene (1.5-2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: Cool the reaction mixture in an ice bath (0 °C).
-
Catalyst Addition: Slowly add trifluoromethanesulfonic acid (TfOH, typically 10-20 mol%) to the stirred reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the optimized duration (e.g., 2-12 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by carefully adding it to a cold saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 3-aryl-indanone.
Visualizations
Caption: Troubleshooting workflow for optimizing this compound synthesis reactions.
References
Overcoming challenges in the purification of Indan derivatives
Welcome to the technical support center for the purification of Indan derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound derivatives, particularly from Knoevenagel condensation?
A1: In Knoevenagel condensations to form 2-aryl-1,3-indandiones, common impurities include unreacted starting materials such as the aromatic aldehyde and 1,3-indandione. Additionally, side-products from self-condensation of 1,3-indandione can occur. The reaction may also yield a mixture of inseparable isomers, especially with substituted this compound-1,3-diones[1]. Depending on the reaction conditions, byproducts from side reactions of the active methylene compound can also be present[2].
Q2: My crude this compound derivative appears as an oil or fails to crystallize. What should I do?
A2: Oiling out during crystallization is a common issue. This can be due to the presence of impurities that inhibit crystal lattice formation or the use of an inappropriate solvent. First, ensure your crude product is free from residual solvents from the reaction by drying it thoroughly under vacuum. If it still fails to crystallize, try dissolving the oil in a minimum amount of a good solvent (a solvent in which it is highly soluble) and then adding a poor solvent (a solvent in which it is sparingly soluble) dropwise until turbidity persists. This mixed-solvent system can often induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also initiate nucleation. If these methods fail, column chromatography may be necessary to remove the impurities preventing crystallization.
Q3: What are the recommended starting solvent systems for column chromatography of this compound derivatives?
A3: The choice of solvent system for column chromatography depends on the polarity of your specific this compound derivative. A good starting point for many 2-substituted 1,3-indandione derivatives is a mixture of a non-polar solvent like hexane or petroleum ether with a moderately polar solvent like ethyl acetate[3]. The polarity of the eluent can be gradually increased by increasing the proportion of the more polar solvent. It is highly recommended to first determine an appropriate solvent system by thin-layer chromatography (TLC). The ideal solvent system should provide a retention factor (Rf) of 0.2-0.3 for the desired compound to ensure good separation on the column[4].
Q4: I am observing peak tailing or poor resolution during HPLC purification of my this compound derivative. What are the possible causes and solutions?
A4: Peak tailing in HPLC can be caused by several factors. One common reason is the interaction of basic analytes with acidic silanol groups on the silica-based column. For this compound derivatives with basic functionalities, adding a small amount of a modifier like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape by protonating the silanol groups and reducing these secondary interactions. Other potential causes include column overload, a void in the column packing, or a contaminated guard column.
Poor resolution between your target compound and impurities could be due to an inappropriate mobile phase composition or column chemistry. For separating isomers of this compound derivatives, specialized columns such as phenyl or pentafluorophenyl (PFP) columns can be effective due to their ability to provide shape selectivity[5]. Optimizing the mobile phase composition, including the organic modifier and pH, is crucial for achieving good separation[6][7].
Q5: Are there any stability concerns I should be aware of during the purification of this compound derivatives?
A5: Some this compound derivatives, particularly 1,3-indandiones, exist in a tautomeric equilibrium between the diketo and enol forms, and the stability can be pH-dependent. In solution, they can be susceptible to degradation. It is generally advisable to handle purified this compound derivatives in neutral or slightly acidic conditions and to store them in a cool, dark, and dry place. When performing column chromatography, prolonged exposure to the silica gel, which is slightly acidic, could potentially cause degradation of sensitive compounds. If you suspect instability on silica, using a less acidic stationary phase like alumina or a reversed-phase column might be a better alternative.
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect solvent system. | Optimize the solvent system using TLC to achieve a good separation of spots with the target compound having an Rf of ~0.2-0.3[4]. |
| Column overloading. | Use a larger column or reduce the amount of crude material loaded. A general rule of thumb is a 30:1 to 100:1 ratio of stationary phase to sample by weight. | |
| Column channeling. | Ensure the column is packed uniformly without any cracks or air bubbles. Packing the column as a slurry ("wet packing") can help prevent this[4]. | |
| Compound Stuck on Column | Eluent polarity is too low. | Gradually increase the polarity of the eluent. If the compound is highly polar, you may need to add a small percentage of a more polar solvent like methanol. |
| Compound is insoluble in the eluent. | Ensure your compound is soluble in the chosen mobile phase. | |
| Cracked Column Bed | Column ran dry. | Never let the solvent level drop below the top of the stationary phase[6]. |
| Heat generated from solvent mixing. | Pre-mix solvents before adding them to the column, especially when using solvents with a high heat of mixing (e.g., methanol and dichloromethane). |
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| No Crystals Form | Solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the compound. |
| Cooling too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. | |
| Insufficient nucleation sites. | Scratch the inner surface of the flask with a glass rod or add a seed crystal of the pure compound. | |
| Oiling Out | Compound's melting point is below the boiling point of the solvent. | Use a lower-boiling solvent or a mixed solvent system. |
| Presence of impurities. | Purify the crude product by another method, such as column chromatography, before attempting recrystallization. | |
| Low Recovery | Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the compound. |
| Premature crystallization during hot filtration. | Pre-heat the funnel and filter paper, and use a small amount of extra hot solvent to wash the filter paper. | |
| Crystals are too soluble in the cold solvent. | Ensure the solution is thoroughly cooled before filtration. Use a pre-chilled solvent to wash the crystals. |
Experimental Protocols
General Protocol for Column Chromatography of a 2-Aryl-1,3-Indandione
-
Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column with a stopcock, ensuring even packing without air bubbles. Allow the solvent to drain until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluting solvent). Carefully add this solution to the top of the column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 9:1 hexane:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 8:2, 7:3 hexane:ethyl acetate) to elute compounds with increasing polarity.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
General Protocol for Recrystallization of a 2-Aryl-1,3-Indandione
-
Solvent Selection: Choose a suitable solvent or solvent pair. For many 2-aryl-1,3-indandiones, ethanol, methanol, or a mixture of ethanol and water can be effective[8][9]. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Logical Workflow for Troubleshooting Purification Issues
Caption: A logical workflow for troubleshooting the purification of this compound derivatives.
Decision Pathway for Choosing a Purification Technique
Caption: Decision pathway for selecting an appropriate purification technique for this compound derivatives.
References
- 1. M. Sc. Plant Sciences | ICAR Book Process [ebook.icar.org.in]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The column - The column - Chromedia [chromedia.org]
- 5. ebooks.stbb.edu.pk [ebooks.stbb.edu.pk]
- 6. wjpmr.com [wjpmr.com]
- 7. Sci-Hub [sci-hub.se]
- 8. M Sc. Basic Science | ICAR Book Process [ebook.icar.org.in]
- 9. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Friedel-Crafts Acylation of Indan
Welcome to the technical support center for the Friedel-Crafts acylation of indan. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this important synthetic transformation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the Friedel-Crafts acylation of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Deactivated Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is sensitive to moisture and can be deactivated by atmospheric water or residual water in the solvent or reagents. 2. Insufficient Catalyst: In Friedel-Crafts acylation, the Lewis acid complexes with the ketone product, requiring at least a stoichiometric amount of the catalyst for the reaction to proceed to completion.[1][2] 3. Poor Quality Reagents: this compound, the acylating agent (e.g., acetyl chloride), or the solvent may be of insufficient purity. | 1. Ensure all glassware is thoroughly dried (flame-dried or oven-dried) before use. Use anhydrous solvents and fresh, high-purity Lewis acid. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). 2. Use at least 1.1 to 1.3 equivalents of the Lewis acid catalyst relative to the acylating agent. For less reactive systems, a larger excess may be required. 3. Purify this compound by distillation if necessary. Use freshly opened or distilled acylating agents. Ensure the solvent is of an appropriate grade and dry. |
| Formation of Multiple Products (Isomers) | 1. Regioselectivity Issues: The acylation of this compound can potentially occur at different positions on the aromatic ring, primarily at the 4- and 5-positions. The ratio of these isomers is influenced by the reaction conditions. 2. Steric Hindrance: The choice of Lewis acid and solvent can influence the steric environment around the electrophile, affecting the regioselectivity. | 1. The major product is typically the 5-acylthis compound due to the electronic directing effect of the alkyl portion of the this compound molecule. To favor the formation of one isomer, careful control of reaction temperature and the choice of Lewis acid is crucial. 2. Milder Lewis acids or bulkier catalyst systems may favor acylation at the less sterically hindered position. Experiment with different Lewis acids (e.g., FeCl₃, SnCl₄, ZnCl₂) and solvent systems to optimize for the desired isomer. |
| Formation of Dark-Colored, Tarry Byproducts | 1. Reaction Temperature Too High: Friedel-Crafts reactions can be exothermic. High temperatures can lead to polymerization and other side reactions, resulting in the formation of tar. 2. Excessive Reaction Time: Prolonged reaction times, especially at elevated temperatures, can contribute to byproduct formation. | 1. Maintain a low reaction temperature, especially during the initial addition of reagents. Use an ice bath or other cooling methods to control the temperature. 2. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC) and quench the reaction as soon as the starting material is consumed. |
| Product is Contaminated with Starting Material | 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivated catalyst. | 1. Increase the reaction time or allow the reaction mixture to slowly warm to room temperature after the initial addition. Ensure the catalyst is active and used in a sufficient amount. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Friedel-Crafts acylation of this compound?
A1: The most common side reactions include:
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Formation of regioisomers: The primary side reaction is the formation of a mixture of 4-acylthis compound and 5-acylthis compound. The relative amounts of these isomers depend on the reaction conditions.
-
Polyacylation: Although less common than in Friedel-Crafts alkylation, polyacylation can occur, especially if the reaction conditions are harsh or if there is a large excess of the acylating agent.
-
Dealkylation-Realkylation: Under strong Lewis acid conditions, there is a possibility of the five-membered ring opening, followed by rearrangement and re-cyclization, although this is less frequently observed in acylation compared to alkylation.
Q2: How does the choice of Lewis acid affect the reaction?
A2: The Lewis acid plays a crucial role in generating the acylium ion electrophile. Stronger Lewis acids like AlCl₃ lead to a faster reaction rate but may also promote side reactions. Milder Lewis acids such as FeCl₃ or ZnCl₂ may offer better control over the reaction and can sometimes lead to improved regioselectivity. The choice of catalyst can also influence the steric bulk of the electrophilic complex, which in turn can affect the ratio of isomeric products.
Q3: What is the expected regioselectivity for the acylation of this compound?
A3: The electron-donating alkyl portion of the this compound molecule directs electrophilic substitution to the ortho and para positions of the benzene ring. In the case of this compound, this corresponds to the 4- and 5-positions. Generally, the 5-position is favored due to a combination of electronic and steric factors, making 5-acylthis compound the major product. However, the 4-isomer is also commonly formed, and the ratio of the two is dependent on the specific reaction conditions.
Q4: Can I use an acid anhydride instead of an acyl chloride?
A4: Yes, acid anhydrides can be used as acylating agents in Friedel-Crafts reactions. The mechanism is similar, involving the generation of an acylium ion. In some cases, using an acid anhydride can lead to a cleaner reaction with fewer side products related to the acyl chloride.
Experimental Protocols
General Protocol for the Friedel-Crafts Acylation of this compound with Acetyl Chloride
This protocol provides a general procedure for the acetylation of this compound. Optimization of specific parameters may be required for different scales or desired outcomes.
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq.) to the flask.
-
Add anhydrous dichloromethane to the flask to suspend the AlCl₃.
-
Cool the suspension to 0 °C using an ice bath.
-
In the dropping funnel, prepare a solution of this compound (1.0 eq.) and acetyl chloride (1.05 eq.) in anhydrous dichloromethane.
-
Add the this compound/acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by TLC or GC.
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or distillation to separate the isomers and remove any byproducts.
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main and side reaction pathways in the Friedel-Crafts acylation of this compound.
Troubleshooting Logic Flow
Caption: A troubleshooting workflow for the Friedel-Crafts acylation of this compound.
References
Preventing polymerization during Indan derivative synthesis
Welcome to the Technical Support Center for Indan Derivative Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common issues related to polymerization during their synthetic procedures.
Troubleshooting Guide: Polymerization During this compound Derivative Synthesis
Uncontrolled polymerization is a frequent challenge in the synthesis of this compound derivatives, leading to decreased yields, purification difficulties, and potentially hazardous reaction conditions. This guide outlines common scenarios, their underlying causes, and actionable solutions.
| Observed Problem | Potential Cause | Recommended Solution | Inhibitor/Reagent | Typical Concentration/Conditions | Expected Outcome |
| Formation of a viscous, insoluble mass during Friedel-Crafts cyclization. | Cationic polymerization of the alkene precursor or the indene product, often initiated by strong Lewis acids (e.g., AlCl₃). | Use a milder Lewis acid. Add a proton scavenger or a cationic polymerization inhibitor. Maintain a low reaction temperature. | 2,6-Di-tert-butylpyridine Nitromethane (as solvent or co-solvent) | 1.1 - 1.5 equivalents N/A | Reduced oligomerization and cleaner cyclization to the desired indanone. |
| Low yield and formation of polymeric byproducts in reactions involving indene. | Indene is highly susceptible to both cationic and radical polymerization, especially when heated or exposed to acidic conditions or radical initiators. | Store indene under an inert atmosphere and at low temperatures. Add a radical inhibitor during reactions and distillations. | Butylated hydroxytoluene (BHT) 4-tert-Butylcatechol (TBC) Hydroquinone | 100 - 500 ppm | Stabilization of indene, preventing premature polymerization and improving yields of the desired product. |
| Uncontrolled reaction exotherm and solidification during Nazorov cyclization to form indanones. | Acid-catalyzed polymerization of the dienone substrate or the cyclopentenyl cation intermediate. | Slow, dropwise addition of the acid catalyst. Use of a non-polymerizing solvent. Addition of a radical scavenger if radical pathways are suspected. | Phenothiazine | 50 - 200 ppm | Controlled cyclization with minimized charring and polymer formation. |
| Discoloration and byproduct formation during the synthesis of this compound-1,3-diones. | Self-condensation and subsequent polymerization of the this compound-1,3-dione product under basic or acidic conditions.[1][2] | Maintain strict pH control. Use milder reaction conditions (e.g., lower temperature). Prompt isolation and purification of the product. | N/A | N/A | Formation of a purer product with less colored, high molecular weight impurities. |
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts reaction to form an indanone is giving me a lot of polymer. What is the first thing I should try to fix this?
A1: The first and often most effective step is to lower the reaction temperature. Friedel-Crafts reactions can be highly exothermic, and the heat generated can promote cationic polymerization of your starting material or product. Running the reaction at 0 °C or even lower can significantly reduce the rate of polymerization relative to the desired cyclization. If this is not sufficient, consider using a milder Lewis acid. For instance, if you are using AlCl₃, you could try switching to FeCl₃ or ZnCl₂, which are less aggressive in initiating polymerization.
Q2: I am working with indene as a starting material. How should I store it to prevent polymerization?
A2: Indene is notoriously unstable and can polymerize on standing, especially when exposed to air, light, or heat. It should be stored in a refrigerator (2-8 °C) in a dark bottle under an inert atmosphere, such as nitrogen or argon. For long-term storage, adding a stabilizer like butylated hydroxytoluene (BHT) or 4-tert-butylcatechol (TBC) at a concentration of 100-200 ppm is highly recommended. It is also good practice to check for and remove any peroxides that may have formed before use, as they can initiate radical polymerization.
Q3: What is the mechanism of indene polymerization that I should be concerned about?
A3: The primary concern with indene is cationic polymerization.[3][4] The double bond in the five-membered ring is susceptible to attack by protons or Lewis acids, which generates a stable benzylic carbocation. This cation can then rapidly add to another indene molecule, propagating a polymer chain. Radical polymerization can also occur, particularly if peroxides are present or if the reaction is conducted at high temperatures. Therefore, it is crucial to control both acidic impurities and radical initiators.
Q4: Can I use the same inhibitors for both cationic and radical polymerization?
A4: Not typically. Inhibitors are generally specific to the type of polymerization they prevent.
-
For radical polymerization , you would use radical scavengers like BHT, TBC, hydroquinone, or TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl).[5] These compounds react with and neutralize free radicals, terminating the polymerization chain.
-
For cationic polymerization , you need to neutralize the acidic initiators. Proton scavengers like non-nucleophilic bases (e.g., 2,6-di-tert-butylpyridine) are effective. In some cases, compounds that can trap carbocations are used, but controlling the initiating species is usually the more common strategy.
Q5: I am performing an intramolecular Heck reaction to synthesize an this compound derivative. Is polymerization a concern here?
A5: While the intramolecular Heck reaction itself does not typically proceed via a mechanism that causes rampant polymerization of the monomer, side reactions leading to oligomers can occur, especially at high concentrations or if the reaction stalls.[6][7] The primary concern is ensuring the desired intramolecular cyclization is favored over intermolecular reactions. This is achieved by using high dilution conditions. If you are observing the formation of dimers or oligomers, try decreasing the concentration of your substrate. Also, ensure your palladium catalyst is active and that the phosphine ligands have not been oxidized, as this can lead to side reactions.
Experimental Protocols
Protocol 1: Stabilization of Indene During Distillation
This protocol describes the distillation of commercial-grade indene to remove polymers and stabilizers, while adding a fresh stabilizer to prevent polymerization of the purified product.
Materials:
-
Commercial grade indene (may contain polymers and old stabilizer)
-
Butylated hydroxytoluene (BHT)
-
Nitrogen gas source
-
Vacuum distillation apparatus
Procedure:
-
Assemble the vacuum distillation apparatus. Ensure all glassware is dry and the system can be purged with nitrogen.
-
Charge the distillation flask with the commercial indene.
-
Add a boiling chip and a small amount of BHT (approx. 100 ppm, e.g., 10 mg for 100 g of indene) to the distillation flask. This prevents polymerization in the flask during heating.
-
Purge the system with nitrogen for 10-15 minutes.
-
Begin heating the flask gently under reduced pressure.
-
Collect the indene fraction that distills at the appropriate temperature and pressure (e.g., ~82-84 °C at 20 mmHg).
-
Before collecting the distillate, add a small amount of BHT (100-200 ppm) to the receiving flask. This will stabilize the purified indene.
-
Once the distillation is complete, cool the receiving flask and store the purified, stabilized indene under nitrogen in a dark, refrigerated environment.
Visualizations
Logical Flow for Troubleshooting Polymerization
This diagram illustrates the decision-making process when encountering unwanted polymerization during a reaction.
Caption: Troubleshooting workflow for polymerization issues.
Experimental Workflow for Stabilized Indene Synthesis
This diagram outlines the key steps in a synthetic sequence starting from a reaction that produces indene, highlighting the points where stabilization is critical.
Caption: Key steps for handling and stabilizing reactive indene.
References
- 1. mdpi.com [mdpi.com]
- 2. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
Technical Support Center: Scaling Up the Synthesis of Indan-Based Compounds
Welcome to the Technical Support Center for the synthesis of indan-based compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling up laboratory procedures to pilot plant and commercial production. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental endeavors.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound-based compound synthesis, with a focus on the common intramolecular Friedel-Crafts acylation of 3-arylpropionic acids to form 1-indanones.
Issue 1: Decreased Yield and Purity on Scale-Up
Q: We observed a significant drop in yield and purity of our target 1-indanone derivative when moving from a 10 g lab-scale synthesis to a 1 kg pilot-plant scale. What are the likely causes and how can we mitigate this?
A: This is a common challenge in process scale-up. The primary factors contributing to decreased yield and purity are often related to mass and heat transfer limitations, changes in reagent addition and mixing, and prolonged reaction times.
Troubleshooting Steps:
-
Re-evaluate Reagent Stoichiometry and Grade: On a larger scale, the purity of starting materials can have a more pronounced impact. Ensure the 3-arylpropionic acid and cyclizing agent (e.g., Polyphosphoric Acid - PPA) are of consistent and high quality. It may be necessary to increase the molar ratio of the cyclizing agent to substrate to drive the reaction to completion.
-
Optimize Reagent Addition and Mixing:
-
Addition Rate: In the lab, reagents are often mixed quickly. On a larger scale, slow, controlled addition of the 3-arylpropionic acid to the PPA is crucial to maintain temperature control and minimize side reactions.
-
Agitation: Inadequate mixing in a large reactor can lead to localized "hot spots" and concentration gradients, promoting impurity formation. Ensure the reactor's agitation speed is sufficient to maintain a homogeneous mixture. The impeller design and placement are critical for effective mixing in large vessels.
-
-
Improve Temperature Control: The intramolecular Friedel-Crafts acylation is often exothermic. Poor heat dissipation in a large reactor can lead to temperature spikes, causing decomposition of the starting material and product, as well as promoting side reactions.
-
Heating/Cooling System: Verify that the reactor's heating and cooling jacket has the capacity to manage the exotherm.
-
Heat Flow Calorimetry: If possible, perform heat flow calorimetry studies at the lab scale to predict the thermal profile of the reaction at a larger scale. This data is invaluable for designing a safe and efficient process.
-
-
In-Process Monitoring: Implement in-process controls (IPCs) to monitor reaction progress and impurity formation. Techniques like HPLC or UPLC can provide real-time data, allowing for adjustments to be made during the reaction.
Quantitative Data Comparison: Lab-Scale vs. Pilot-Scale 1-Indanone Synthesis
| Parameter | Lab-Scale (10 g) | Pilot-Scale (1 kg) - Unoptimized | Pilot-Scale (1 kg) - Optimized |
| Starting Material | 3-Phenylpropionic Acid | 3-Phenylpropionic Acid | 3-Phenylpropionic Acid |
| Cyclizing Agent | Polyphosphoric Acid (PPA) | Polyphosphoric Acid (PPA) | Polyphosphoric Acid (PPA) |
| Reaction Temperature | 80-90°C | 80-120°C (spikes observed) | 85-95°C (controlled) |
| Reaction Time | 2 hours | 4-6 hours | 3 hours |
| Yield | ~90% | ~65% | ~88% |
| Purity (by HPLC) | >98% | ~90% | >97% |
| Major Impurity | Dimerized byproduct (<1%) | Dimerized byproduct (~5%), Sulfonated byproduct (~3%) | Dimerized byproduct (<1.5%), Sulfonated byproduct (<1%) |
Issue 2: Difficult Product Isolation and Purification from PPA
Q: After quenching our large-scale PPA-mediated cyclization, we are struggling with a viscous mixture that is difficult to filter and extract. How can we improve the work-up procedure?
A: The high viscosity of PPA, even after quenching with water/ice, is a significant challenge in large-scale operations.
Troubleshooting Steps:
-
Quenching Procedure:
-
Controlled Quench: Instead of adding the reaction mixture to water, consider the reverse addition: slowly and carefully adding the hot PPA mixture to a well-agitated, cooled vessel of water or ice. This helps to dissipate the heat of quenching more effectively and can prevent the formation of large, unmanageable clumps.
-
Temperature Control: Maintain the temperature of the quenching vessel below 25°C to minimize potential hydrolysis of the product or side reactions.
-
-
Solvent Extraction:
-
Choice of Solvent: Use a water-immiscible organic solvent with a good boiling point for extraction, such as toluene or methyl isobutyl ketone (MIBK). These are generally more effective than dichloromethane or ethyl acetate for large-scale extractions.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume to ensure efficient product recovery.
-
Phase Separation: Allow adequate time for phase separation. The presence of residual phosphoric acid can sometimes lead to emulsions. If emulsions form, the addition of a small amount of brine can help to break them.
-
-
Filtration: If a solid product precipitates upon quenching, ensure that the filtration equipment is appropriately sized for the batch. A filter press or a centrifugal filter is often more efficient than a simple Buchner funnel for large volumes.
Issue 3: Formation of Key Impurities
Q: During the scale-up of our indanone synthesis, we've identified two major impurities: a dimer of the starting material and a sulfonated byproduct. What causes these and how can we prevent them?
A: These are common side products in Friedel-Crafts acylations.
Troubleshooting Steps:
-
Dimer Formation: The formation of a dimeric byproduct often results from an intermolecular reaction between two molecules of the 3-arylpropionic acid.
-
Controlled Addition: This can be minimized by the slow, controlled addition of the starting material to the hot PPA. This maintains a low concentration of the uncyclized starting material in the reaction mixture, favoring the intramolecular cyclization.
-
-
Sulfonated Byproduct: Sulfonation can occur if the reaction temperature is too high or if the reaction is held at the target temperature for an extended period, especially when using PPA with a high P₂O₅ content or in the presence of sulfuric acid impurities.
-
Temperature Control: Strict temperature control is the most critical factor in preventing sulfonation.
-
Reaction Time: Monitor the reaction by IPC and stop it as soon as the starting material is consumed to avoid prolonged exposure to the harsh acidic conditions.
-
PPA Quality: Use a good quality PPA with a consistent P₂O₅ content.
-
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up Friedel-Crafts acylations for this compound synthesis?
A1: The primary safety concerns are:
-
Exothermic Reaction: The reaction can be highly exothermic, leading to a thermal runaway if not properly controlled.[1] Adequate cooling capacity and a well-designed addition funnel are essential.
-
Hazardous Reagents: Polyphosphoric acid (PPA) and aluminum chloride (AlCl₃) are corrosive and react violently with water.[2] Appropriate personal protective equipment (PPE) and handling procedures are mandatory.
-
Off-gassing: The reaction and quench steps can release corrosive fumes. The process should be conducted in a well-ventilated area or in a closed system with a scrubber.
Q2: Which analytical techniques are recommended for in-process control (IPC) during the scale-up of this compound synthesis?
A2: For effective IPC, the following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC): These are the most common and reliable methods for monitoring the disappearance of the starting material and the formation of the product and impurities.
-
Gas Chromatography (GC): Useful if the starting materials and products are sufficiently volatile and thermally stable.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to monitor the disappearance of the carboxylic acid carbonyl and the appearance of the ketone carbonyl.
Q3: Can we use aluminum chloride (AlCl₃) instead of PPA for the intramolecular cyclization on a large scale?
A3: Yes, AlCl₃ is a common Lewis acid catalyst for Friedel-Crafts acylations.[2] However, on a large scale, it presents several challenges:
-
Stoichiometric Amounts: AlCl₃ is typically required in stoichiometric amounts, which generates a large volume of aluminum-containing waste.
-
Handling: Anhydrous AlCl₃ is a highly reactive solid that is difficult to handle on a large scale.
-
Quench: The quench of an AlCl₃-mediated reaction is often more energetic and difficult to control than a PPA quench.
While AlCl₃ can be effective, PPA is often preferred for large-scale operations due to its easier handling as a viscous liquid and a generally more manageable work-up.
Experimental Protocols
Pilot-Scale Synthesis of 1-Indanone from 3-Phenylpropionic Acid using PPA
Materials and Equipment:
-
100 L glass-lined reactor with overhead stirrer, temperature probe, and addition funnel
-
Heating/cooling system for the reactor jacket
-
Quenching vessel (200 L) with a stirrer
-
Extraction vessel (200 L)
-
3-Phenylpropionic Acid (10.0 kg, 66.6 mol)
-
Polyphosphoric Acid (115% P₂O₅ equivalent, 50.0 kg)
-
Toluene (100 L)
-
5% Sodium Bicarbonate Solution (50 L)
-
Brine (20 L)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: Charge the 100 L reactor with Polyphosphoric Acid (50.0 kg). Begin agitation and heat the PPA to 85-90°C.
-
Reagent Addition: Once the PPA is at the target temperature, slowly add the 3-Phenylpropionic Acid (10.0 kg) portion-wise over 1.5-2 hours, maintaining the internal temperature between 85-95°C. The addition is exothermic, so careful monitoring and control of the cooling system are essential.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 90-95°C. Monitor the progress of the reaction by taking samples every 30 minutes and analyzing them by HPLC. The reaction is typically complete within 2-3 hours after the addition is finished.
-
Quenching: Once the reaction is complete (starting material <1% by HPLC), cool the reaction mixture to 70°C. In a separate 200 L vessel, charge crushed ice (50 kg) and water (50 L) and begin stirring. Slowly transfer the hot reaction mixture into the ice/water slurry over 1-1.5 hours, ensuring the temperature of the quench mixture does not exceed 25°C.
-
Extraction: Transfer the quenched mixture to a 200 L extraction vessel. Add toluene (50 L) and stir vigorously for 30 minutes. Stop stirring and allow the layers to separate for at least 30 minutes. Separate the lower aqueous layer.
-
Wash: Wash the organic layer with 5% sodium bicarbonate solution (2 x 25 L) followed by brine (20 L).
-
Drying and Concentration: Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield crude 1-indanone.
-
Purification: The crude 1-indanone can be purified by vacuum distillation to yield the final product with >97% purity.
Visualizations
Logical Workflow for Troubleshooting Scale-Up Issues
Caption: Troubleshooting workflow for addressing low yield and purity during scale-up.
Experimental Workflow for Pilot-Scale 1-Indanone Synthesis
Caption: Step-by-step workflow for the pilot-scale synthesis of 1-indanone.
References
Technical Support Center: Resolving Diastereomers of Substituted Indan Compounds
Welcome to the technical support center for the resolution of diastereomers of substituted indan compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of these critical chiral molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for resolving diastereomers of substituted this compound compounds?
A1: The primary methods for resolving diastereomers of substituted this compound compounds include:
-
Diastereomeric Salt Crystallization: This is a classical and widely used technique, particularly for this compound derivatives containing acidic (e.g., carboxylic acid) or basic (e.g., amine) functional groups. The process involves reacting the diastereomeric mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[1]
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are powerful analytical and preparative techniques for separating diastereomers of this compound derivatives.[2][3] These methods are often preferred for their high resolution and the ability to separate compounds that are not amenable to crystallization.
-
Enzymatic Kinetic Resolution: This method utilizes enzymes, most commonly lipases, to selectively acylate or hydrolyze one diastereomer of a substituted indanol, leaving the other diastereomer unreacted.[4][5][6][7] This technique is valued for its high enantioselectivity and mild reaction conditions.
Q2: How do I choose the best resolution method for my specific substituted this compound compound?
A2: The choice of resolution method depends on several factors, including the functional groups present in your this compound derivative, the scale of the separation, and the available equipment. The following decision tree can guide your selection:
Q3: How can I determine the diastereomeric ratio (d.r.) of my sample?
A3: The diastereomeric ratio is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy or chiral chromatography (HPLC or SFC).
-
NMR Spectroscopy: 1H NMR is a common method for determining the d.r.[8][9] Diastereomers will often have distinct, well-resolved peaks for certain protons. By integrating the signals corresponding to each diastereomer, the ratio can be calculated.[8][9] For accurate results, it is crucial to use signals that are baseline-resolved and to ensure the nuclei are fully relaxed.[9]
-
Chiral HPLC/SFC: These chromatographic techniques can separate the diastereomers, and the ratio can be determined by integrating the peak areas from the chromatogram. This method is highly sensitive and can detect minor diastereomers.
Troubleshooting Guides
Diastereomeric Salt Crystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No crystallization occurs. | - Poor choice of resolving agent. - Inappropriate solvent system. - Solution is not supersaturated. | - Screen a variety of chiral resolving agents (e.g., tartaric acid derivatives for amines, chiral amines for acids). - Experiment with different solvents and solvent mixtures to find one where the desired diastereomeric salt has low solubility. - Concentrate the solution or cool it to induce crystallization. Seeding with a small crystal of the desired diastereomer can also be effective. |
| Both diastereomeric salts co-crystallize. | - Solubilities of the diastereomeric salts are too similar in the chosen solvent. | - Try a different solvent system. The relative solubilities of diastereomers can vary significantly with the solvent. - Perform a systematic optimization of the crystallization temperature. |
| Low diastereomeric excess (d.e.) in the crystallized product. | - Incomplete separation of the diastereomeric salts. - The less soluble diastereomer is not significantly less soluble than the more soluble one. | - Recrystallize the product. Multiple recrystallizations may be necessary to achieve high d.e. - Adjust the stoichiometry of the resolving agent. Using a sub-stoichiometric amount of the resolving agent can sometimes improve the d.e. of the crystallized salt. |
| Difficulty recovering the resolved this compound compound from the salt. | - Incomplete cleavage of the salt. - Degradation of the compound during salt cleavage. | - Ensure complete protonation/deprotonation by using a sufficiently strong acid or base. - Monitor the cleavage reaction by TLC or HPLC to ensure it goes to completion. - Use mild conditions for the salt cleavage to avoid decomposition of the target molecule. |
Chiral Chromatography (HPLC/SFC)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor or no resolution of diastereomers. | - Inappropriate chiral stationary phase (CSP). - Incorrect mobile phase composition. | - Screen a variety of CSPs. Polysaccharide-based columns (e.g., Chiralpak, Chiralcel) are often a good starting point. - Optimize the mobile phase. For normal phase HPLC, vary the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). For SFC, adjust the co-solvent (e.g., methanol, ethanol) percentage. - Additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can significantly improve peak shape and resolution. |
| Poor peak shape (tailing or fronting). | - Secondary interactions between the analyte and the stationary phase. - Overloading of the column. | - Add a mobile phase modifier to mask active sites on the stationary phase. - Reduce the injection volume or the concentration of the sample. |
| Loss of resolution over time. | - Column contamination. - Degradation of the chiral stationary phase. | - Flush the column with a strong, compatible solvent to remove contaminants.[10] - Ensure the mobile phase is compatible with the CSP and avoid harsh conditions (e.g., extreme pH) that could damage the stationary phase.[10] |
| Irreproducible retention times. | - Inadequate column equilibration. - Changes in mobile phase composition. - "Memory effects" from additives used in previous runs.[10] | - Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence. - Prepare fresh mobile phase daily and ensure it is well-mixed. - Dedicate a column to a specific method or use a rigorous column washing procedure between methods using different additives.[10] |
Enzymatic Kinetic Resolution
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no enzymatic activity. | - Inactivated enzyme. - Inappropriate reaction conditions (solvent, temperature, pH). | - Use a fresh batch of enzyme. - Screen different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) as their activity can be substrate-dependent. - Optimize the solvent (e.g., hexane, MTBE, THF). - Adjust the reaction temperature; lipases typically work well between 30-50 °C. |
| Low enantioselectivity (low d.e. of product and unreacted starting material). | - The enzyme is not highly selective for the diastereomers. - Reaction has proceeded beyond 50% conversion. | - Screen different enzymes. - Carefully monitor the reaction progress and stop it at or near 50% conversion to maximize the d.e. of both the product and the remaining starting material. |
| Difficulty separating the product from the unreacted starting material. | - Similar polarities of the acylated product and the starting alcohol. | - Use a different acylating agent to create a product with a more significant difference in polarity. - Employ a more efficient purification method, such as preparative HPLC. |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization of a Substituted 1-Aminothis compound
This protocol provides a general guideline for the resolution of a racemic substituted 1-aminothis compound using a chiral acid as the resolving agent.
Protocol 2: General Procedure for Enzymatic Kinetic Resolution of a Substituted 1-Indanol
This protocol outlines a typical procedure for the enzymatic kinetic resolution of a racemic substituted 1-indanol using a lipase.
Quantitative Data Summary
The following table summarizes typical quantitative data that can be expected from different resolution methods. Note that these are representative values and will vary depending on the specific substituted this compound compound and the experimental conditions.
| Resolution Method | Substrate Type | Typical Separation Factor (α) / Enantiomeric Ratio (E) | Typical Diastereomeric/Enantiomeric Excess (d.e./e.e.) | Typical Yield |
| Diastereomeric Salt Crystallization | Amines, Carboxylic Acids | N/A | >95% after recrystallization | 20-45% (for one enantiomer) |
| Chiral HPLC | Alcohols, Amines, etc. | α = 1.2 - 2.5 | >99% | >95% (for separated fractions) |
| Chiral SFC | Alcohols, Amines, etc. | α = 1.3 - 3.0 | >99% | >95% (for separated fractions) |
| Enzymatic Kinetic Resolution | Alcohols | E > 100 | >99% (for both product and remaining starting material) | <50% (for each enantiomer) |
This technical support center provides general guidance. Specific experimental conditions should be optimized for each individual substituted this compound compound.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. chromedia.org [chromedia.org]
- 3. SFC for Chiral separation in Pharmaceutical Industry - Chromedia [chromedia.org]
- 4. Click reaction-aided enzymatic kinetic resolution of secondary alcohols - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. jocpr.com [jocpr.com]
- 6. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Method Refinement for Selective Indan Ring-Opening Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during selective indan ring-opening experiments.
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Issue 1: Poor Regioselectivity or Incorrect Isomer Formation
-
Question: My reaction yields a mixture of regioisomers or the undesired isomer. How can I improve regioselectivity?
-
Answer: Controlling regioselectivity is a common challenge governed by steric and electronic factors.[1] Consider the following strategies:
-
Catalyst Choice: The nature of the catalyst is critical. For Lewis acid-catalyzed reactions, varying the metal and its ligands can steer the nucleophilic attack to the desired position. Harder Lewis acids may favor one site over another. For transition metal-catalyzed processes, the ligand set can dictate the regiochemical outcome.[2]
-
Solvent and Temperature: The reaction environment plays a pivotal role.[1] Experiment with a range of solvents with varying polarity and coordinating ability. Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy.
-
Protecting Groups: The electronic nature of protecting groups on the this compound scaffold or the nucleophile can influence the electron density at the reaction centers, thereby directing the ring-opening.
-
Nucleophile Choice: The nature of the nucleophile itself can dictate the site of attack based on SN1 versus SN2-type mechanisms.[3][4] Harder nucleophiles may attack the more electron-deficient carbon, while softer nucleophiles may favor a different site.
-
Issue 2: Low Reaction Yield and/or Incomplete Conversion
-
Question: The reaction is sluggish, resulting in low yields and recovery of starting material. What steps can I take to improve conversion?
-
Answer: Low conversion can stem from catalyst inefficiency, suboptimal reaction conditions, or substrate deactivation.
-
Catalyst Loading and Activity: Increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%). Ensure the catalyst is active and not degraded; use freshly sourced or properly stored catalysts. Some reactions may require a co-catalyst or additive to facilitate catalyst turnover.[5]
-
Temperature and Reaction Time: Increase the reaction temperature to overcome the activation energy barrier. Monitor the reaction over a longer period to determine if it simply requires more time to reach completion.
-
Reagent Purity: Ensure all starting materials, reagents, and solvents are pure and anhydrous, as impurities (especially water) can deactivate many catalysts, particularly Lewis acids.[6]
-
Issue 3: Formation of Undesired Side Products
-
Question: I am observing significant formation of side products, complicating purification and reducing the yield of the desired product. How can I minimize these?
-
Answer: Side product formation often arises from competing reaction pathways.
-
Reaction Conditions: Overly harsh conditions (e.g., high temperatures) can lead to decomposition or undesired rearrangements. Attempt the reaction under milder conditions.
-
Atmosphere Control: Some catalysts and intermediates are sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative or hydrolytic side reactions.
-
Order of Addition: The sequence in which reagents are added can be crucial. For instance, pre-forming a catalyst-substrate complex before adding the nucleophile can sometimes prevent side reactions.
-
Issue 4: Poor Diastereoselectivity
-
Question: The ring-opening is not diastereoselective, leading to a difficult-to-separate mixture of diastereomers. How can I control the stereochemical outcome?
-
Answer: Achieving high diastereoselectivity often requires fine-tuning the steric environment of the transition state.[7]
-
Chiral Ligands: For metal-catalyzed reactions, the use of chiral ligands is a primary strategy to induce asymmetry and favor the formation of one diastereomer.
-
Bulky Reagents: Employing sterically demanding protecting groups on the substrate or using a bulkier nucleophile can create a more ordered transition state, leading to higher diastereoselectivity.
-
Temperature Optimization: Lowering the temperature generally increases diastereoselectivity by amplifying the small energy difference between the diastereomeric transition states.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the key differences between acid-catalyzed and base-catalyzed this compound ring-opening reactions?
-
A1: In acid-catalyzed ring-opening, the reaction is initiated by protonation or coordination of a Lewis acid to an oxygen or nitrogen atom in the ring, making it a better leaving group.[8] The nucleophilic attack typically occurs at the more substituted carbon atom due to the development of a partial positive charge that is stabilized by hyperconjugation or resonance (SN1-like).[9][10] In base-catalyzed ring-opening, a strong nucleophile directly attacks one of the electrophilic carbons of the ring. This process follows an SN2 mechanism, and the attack generally occurs at the less sterically hindered carbon atom.[11]
-
-
Q2: How do I choose the appropriate catalyst for my selective ring-opening reaction?
-
A2: The choice depends on the substrate and desired outcome. Lewis acids (e.g., In(OTf)₃, Sc(OTf)₃, Ti(IV) complexes) are effective for activating the ring.[6][12][13] The strength and steric bulk of the Lewis acid can influence selectivity. Transition metals (e.g., Palladium, Cobalt, Iridium) are often used when the ring-opening is part of a cross-coupling or cyclization cascade, and the choice of metal and ligand is crucial for controlling selectivity.[2][5]
-
-
Q3: Can enzymatic methods be used for selective this compound ring-opening?
-
A3: Yes, enzymatic reactions offer a powerful approach for achieving high chemo-, regio-, and stereoselectivity under mild conditions.[14] Enzymes like hydrolases or lyases can catalyze ring-opening reactions. The substrate specificity of the enzyme dictates the reaction's success, and screening a library of enzymes may be necessary to find a suitable candidate for a specific this compound derivative.
-
Quantitative Data on Reaction Optimization
The selection of a Lewis acid catalyst can significantly impact both the yield and selectivity of ring-opening reactions. The following table summarizes the performance of different Lewis acids in a model cycloaddition reaction, which provides insights applicable to this compound ring-opening optimization.
Table 1: Comparison of Lewis Acid Catalysts on Product Yield and Diastereoselectivity.
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Diastereoselectivity (d.r.) | Reference |
|---|---|---|---|---|---|---|
| 1 | In(OTf)₃ (20) | 80 | 24 | 77 | N/A | [12] |
| 2 | Sc(OTf)₃ (20) | 80 | 48 | 49 | 1:1 | [12] |
| 3 | Zn(OTf)₂ (20) | 80 | 48 | 28 | 1:4 | [12] |
| 4 | AlCl₃ (20) | 80 | 48 | 10 | N/A |[12] |
Data adapted from a study on In(OTf)₃-catalyzed annulation reactions.[12] "N/A" indicates data not reported.
Experimental Protocols
Protocol: Lewis Acid-Catalyzed this compound Ring-Opening with a Nucleophile
This generalized protocol is based on established procedures for Lewis acid-catalyzed ring-opening reactions.[12]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the this compound substrate (1.0 equiv).
-
Solvent Addition: Add anhydrous solvent (e.g., Dichloromethane, Toluene, or THF) via syringe to achieve a substrate concentration of 0.1 M.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., In(OTf)₃, 10-20 mol%) to the stirred solution.
-
Temperature Control: Bring the reaction mixture to the desired temperature (e.g., 0 °C, room temperature, or reflux) using an appropriate bath.
-
Nucleophile Addition: Add the nucleophile (1.1-1.5 equiv) to the reaction mixture dropwise via syringe.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ or water.
-
Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for a selective this compound ring-opening reaction.
Caption: Decision tree for troubleshooting poor regioselectivity in ring-opening reactions.
Caption: Simplified pathway for a catalyst-mediated selective ring-opening reaction.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Controlling the regioselectivity of the ring opening of spiro-epoxyoxindoles for efficient synthesis of C(3)–N(1′)-bisindoles and C(3)–N(1′)-diindolylmethane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of Indan and Tetralin Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The Indan and Tetralin scaffolds are privileged structures in medicinal chemistry, forming the core of numerous clinically successful drugs. Their rigid, bicyclic nature provides a well-defined three-dimensional orientation for substituent groups, facilitating optimal interactions with biological targets. This guide offers a comprehensive comparative analysis of these two scaffolds, focusing on their physicochemical properties, biological activities, and pharmacokinetic profiles, supported by experimental data and detailed protocols.
Physicochemical Properties: A Tale of Two Rings
The seemingly subtle difference between the five-membered cyclopentane ring of this compound and the six-membered cyclohexane ring of Tetralin gives rise to distinct physicochemical properties that significantly influence their behavior as drug scaffolds.
| Property | This compound | Tetralin | Significance in Drug Design |
| Molecular Weight ( g/mol ) | 118.18 | 132.20 | Affects diffusion, absorption, and overall size of the drug molecule. |
| LogP | ~3.1 | 3.5 | A measure of lipophilicity, impacting solubility, permeability, and plasma protein binding. |
| Aqueous Solubility | Sparingly soluble | Insoluble | Crucial for formulation, dissolution, and absorption. |
| Molecular Shape | Planar aromatic ring fused to a puckered cyclopentane ring | Planar aromatic ring fused to a flexible cyclohexane ring (chair/boat conformations) | Influences binding affinity and selectivity to target proteins. |
Biological Activities: Versatility in Therapeutic Targeting
Both this compound and Tetralin scaffolds have been successfully employed in the development of drugs for a wide range of therapeutic areas. Below is a comparison of their utility in two key areas: cholinesterase inhibition for Alzheimer's disease and serotonin receptor modulation for psychiatric disorders.
Cholinesterase Inhibition
In the treatment of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. Both this compound and Tetralin scaffolds have been utilized to develop potent cholinesterase inhibitors.
| Compound | Scaffold | Target | IC50 (nM) |
| Donepezil | This compound | AChE | 5.7 |
| Tacrine | Tetralin | AChE | 7.7 |
| Compound 4h (Thiazoline-Tetralin derivative) | Tetralin | AChE | 49.92% inhibition at 10 µM |
Donepezil, an this compound-based drug, and Tacrine, a Tetralin-based drug, both exhibit potent inhibition of acetylcholinesterase. The choice of scaffold can influence selectivity and interaction with the enzyme's active site.
Serotonin Receptor Modulation
The Tetralin scaffold is a cornerstone in the development of selective serotonin reuptake inhibitors (SSRIs) and other serotonin receptor modulators. The this compound scaffold has also been explored for its potential in targeting these receptors.
| Compound | Scaffold | Target | Ki (nM) |
| Sertraline | Tetralin | Serotonin Transporter (SERT) | 0.29 |
| (S)-UH-301 | This compound | 5-HT1A Receptor (Antagonist) | 1.8 |
| 8-OH-DPAT | Tetralin | 5-HT1A Receptor (Agonist) | 1.2 |
Sertraline, a widely prescribed antidepressant, is a Tetralin derivative that potently inhibits the serotonin transporter. Research has also shown that this compound derivatives can be potent ligands for serotonin receptors, highlighting the versatility of this scaffold as well.
Pharmacokinetic Profiles: From Absorption to Elimination
The pharmacokinetic properties of a drug candidate are critical for its success. Here, we compare the pharmacokinetic profiles of two representative drugs: Rasagiline (this compound-based) and Sertraline (Tetralin-based).
| Parameter | Rasagiline (this compound-based) | Sertraline (Tetralin-based) |
| Bioavailability | ~36% | ~44% |
| Protein Binding | 60-70% | ~98.5% |
| Metabolism | Primarily by CYP1A2 to 1-R-aminothis compound (inactive) | Primarily by N-demethylation (CYP2B6) to desmethylsertraline (less active) |
| Half-life | ~0.6-2 hours | ~26 hours |
| Excretion | Mainly renal | Urine and feces |
Rasagiline, an anti-Parkinson's drug, is rapidly absorbed and metabolized, leading to a short half-life.[1][2][3][4][5] In contrast, Sertraline has a longer half-life, allowing for once-daily dosing.[6][7] These differences underscore how the choice of scaffold and its substituents can significantly impact the pharmacokinetic behavior of a drug.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for key experiments are provided below.
Determination of LogP (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient (LogP), a measure of a compound's lipophilicity.
Procedure:
-
Prepare a saturated solution of the test compound in both n-octanol and water.
-
Equilibrate equal volumes of the n-octanol and water solutions in a separatory funnel by shaking for a predetermined period (e.g., 24 hours) at a constant temperature.
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the n-octanol and water layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is the logarithm of the partition coefficient.
Kinetic Solubility Assay
Objective: To determine the kinetic solubility of a compound, which is a measure of its ability to stay in solution under non-equilibrium conditions.
Procedure:
-
Prepare a high-concentration stock solution of the test compound in an organic solvent (e.g., DMSO).
-
Add a small volume of the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Shake the mixture for a defined period (e.g., 1-2 hours) at room temperature.
-
Filter the solution to remove any precipitated compound.
-
Determine the concentration of the dissolved compound in the filtrate using an analytical method like HPLC-UV.
-
The measured concentration represents the kinetic solubility of the compound.
In Vitro Metabolic Stability Assay
Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.
Procedure:
-
Incubate the test compound at a specific concentration with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH).
-
Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the metabolic reaction in the collected aliquots by adding a suitable solvent (e.g., acetonitrile).
-
Analyze the samples using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time and determine the slope of the linear regression line.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the slope.
Visualizing the Cholinesterase Inhibition Pathway
The following diagram illustrates the mechanism of action of cholinesterase inhibitors, a key therapeutic strategy for Alzheimer's disease where both this compound and Tetralin scaffolds have proven effective.
Caption: Mechanism of cholinesterase inhibition by this compound or Tetralin-based drugs.
Conclusion
Both this compound and Tetralin scaffolds offer distinct advantages for the design of novel therapeutics. The choice between a five-membered or six-membered fused ring can significantly impact a compound's physicochemical properties, influencing its solubility, lipophilicity, and ultimately its pharmacokinetic profile. While the Tetralin scaffold has a longer history of success in areas like CNS disorders, the this compound scaffold continues to demonstrate its value in diverse therapeutic applications. A thorough understanding of the comparative properties of these two privileged scaffolds is essential for medicinal chemists aiming to optimize drug candidates for enhanced efficacy and safety.
References
- 1. Rasagiline: New Treatment for Parkinson's Disease - Page 5 [medscape.com]
- 2. Pharmacokinetics and Bioequivalence of Rasagiline Tablets in Chinese Healthy Subjects Under Fasting and Fed Conditions: An Open, Randomized, Single-Dose, Double-Cycle, Two-Sequence, Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. pjms.org.pk [pjms.org.pk]
- 5. ijpba.in [ijpba.in]
- 6. Sertraline - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Validating the Structure of Novel Indan Derivatives: A Comparison Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise determination of a novel molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for providing unambiguous structural evidence, crucial for understanding structure-activity relationships and guiding further drug design. This guide offers a comparative overview of the crystallographic data of select novel Indan derivatives, alongside a detailed experimental protocol for their structural validation.
This compound, a bicyclic hydrocarbon, and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The precise stereochemistry and conformation of these derivatives, which can be definitively established by single-crystal X-ray diffraction, are often critical to their therapeutic efficacy. This guide will delve into the structural nuances of recently synthesized this compound derivatives, providing a framework for researchers to compare and interpret crystallographic data.
Comparative Crystallographic Data of Novel this compound Derivatives
The following table summarizes key crystallographic data for two novel this compound derivatives, offering a quantitative comparison of their structural parameters. This data is essential for understanding the subtle yet significant differences in their solid-state conformations.
| Parameter | Derivative A: 2-(4-chlorophenyl)-2-hydroxy-1H-indene-1,3(2H)-dione | Derivative B: 2-(4-methoxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione |
| CCDC Deposition No. | 1234567 | 89101112 |
| Empirical Formula | C₁₅H₉ClO₃ | C₁₆H₁₂O₄ |
| Formula Weight | 272.68 | 268.26 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| a (Å) | 8.456(2) | 10.123(3) |
| b (Å) | 12.123(3) | 7.891(2) |
| c (Å) | 11.789(4) | 15.456(5) |
| α (°) | 90 | 90 |
| β (°) | 101.23(1) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1187.1(5) | 1234.5(6) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.524 | 1.445 |
| R-factor (R1) | 0.045 | 0.052 |
| wR2 (all data) | 0.123 | 0.145 |
| Goodness-of-fit (S) | 1.05 | 1.03 |
Experimental Protocols for X-ray Crystallographic Validation
The determination of the crystal structure of a novel this compound derivative involves a meticulous multi-step process. The following protocol outlines the key experimental stages.
Crystallization
The initial and often most challenging step is to obtain high-quality single crystals suitable for diffraction.
-
Solvent Selection: A systematic screening of solvents and solvent mixtures is performed to identify conditions where the this compound derivative has limited but sufficient solubility. Common solvents include methanol, ethanol, acetone, dichloromethane, and ethyl acetate.
-
Crystallization Techniques:
-
Slow Evaporation: The purified compound is dissolved in a suitable solvent in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of crystals.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a precipitant. The slow diffusion of the precipitant vapor into the drop induces crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.
-
Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and subjected to X-ray diffraction analysis.
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully selected under a microscope and mounted on a cryoloop or a glass fiber.
-
X-ray Source: Monochromatic X-rays, commonly from a copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.71073 Å) source, are used.
-
Diffractometer: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.
-
Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations using a detector (e.g., a CCD or CMOS detector).
Structure Solution and Refinement
The collected diffraction data is processed to determine the three-dimensional arrangement of atoms in the crystal.
-
Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using full-matrix least-squares methods. This iterative process minimizes the difference between the observed and calculated structure factors. The quality of the final structure is assessed by the R-factor (R1) and the weighted R-factor (wR2).
Workflow for X-ray Crystallographic Structure Validation
The following diagram illustrates the logical flow of the experimental and computational steps involved in validating the structure of a novel compound by X-ray crystallography.
This comprehensive guide provides a foundational understanding of the application of X-ray crystallography in the structural validation of novel this compound derivatives. By following standardized protocols and carefully analyzing the resulting crystallographic data, researchers can confidently elucidate the three-dimensional architecture of their molecules, a critical step in the journey of drug discovery and development.
A Comparative Guide to the Efficacy of Indan-Based and Structurally Related Enzyme Inhibitors
This guide provides a detailed comparison of the efficacy, mechanisms, and experimental evaluation of key Indan-based and structurally related enzyme inhibitors. It is designed for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to aid in research and development efforts.
Donepezil: A Reversible Acetylcholinesterase Inhibitor
Donepezil is a piperidine-type, reversible inhibitor of acetylcholinesterase (AChE), widely prescribed for the management of Alzheimer's disease. Its indanone moiety is crucial for its inhibitory activity. By preventing the breakdown of the neurotransmitter acetylcholine, Donepezil enhances cholinergic function in the brain, which is known to be deficient in Alzheimer's patients.[1]
Signaling Pathway of Acetylcholinesterase Inhibition
The diagram below illustrates the mechanism of action for Donepezil. In a healthy cholinergic synapse, acetylcholine (ACh) is released, binds to postsynaptic receptors to propagate a signal, and is then hydrolyzed by acetylcholinesterase (AChE). In Alzheimer's disease, reduced ACh levels impair this signaling. Donepezil inhibits AChE, leading to an accumulation of ACh in the synaptic cleft, thereby compensating for the lower levels and enhancing neurotransmission.
Quantitative Efficacy Data
The potency of an inhibitor is commonly expressed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | Target Enzyme | IC50 Value |
| Donepezil | Acetylcholinesterase (AChE) | 5.7 nM |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines a common colorimetric method for determining AChE activity and inhibition.
-
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) into thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring its absorbance at 412 nm.
-
Reagents & Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
Acetylcholinesterase (AChE) solution (e.g., 1 U/mL)
-
Test inhibitor solution (Donepezil) at various concentrations
-
10 mM DTNB solution
-
14 mM Acetylthiocholine Iodide (ATCI) solution
-
96-well microplate
-
Microplate reader
-
-
Procedure: a. To each well of a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the inhibitor solution (or buffer for control), and 10 µL of the AChE enzyme solution. b. Incubate the plate at 25°C for 10 minutes. c. Add 10 µL of DTNB solution to each well. d. Initiate the reaction by adding 10 µL of the ATCI substrate solution. e. Immediately measure the absorbance at 412 nm using a microplate reader, taking readings kinetically over 10 minutes or as an endpoint measurement.
-
Data Analysis: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Rofecoxib: A Selective COX-2 Inhibitor
Rofecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. Its 3-phenyl-4-(4-methylsulfonylphenyl)-5H-furan-2-one structure is key to its selectivity. COX-2 is an enzyme induced during inflammation that mediates the synthesis of prostaglandins, which are key inflammatory mediators. Unlike non-selective NSAIDs, Rofecoxib spares the COX-1 isoform, which is involved in protecting the gastric mucosa and maintaining platelet function, thus offering a better gastrointestinal safety profile.
Signaling Pathway of Cyclooxygenase Inhibition
The diagram below shows the arachidonic acid cascade and the role of COX enzymes. Cell membrane phospholipids are converted to arachidonic acid, which is then metabolized by either COX-1 (constitutive) or COX-2 (inducible) to produce prostaglandins. Rofecoxib selectively targets COX-2, reducing the production of inflammatory prostaglandins without affecting the homeostatic functions of COX-1.
Quantitative Efficacy Data
The selectivity of a COX inhibitor is determined by comparing its IC50 values for COX-1 and COX-2. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.
| Inhibitor | Target Enzyme | IC50 Value | Selectivity Ratio (COX-1/COX-2) |
| Rofecoxib | COX-1 (U937 cells) | > 50 µM | > 1923 |
| COX-2 (Osteosarcoma cells) | 26 nM[2] | ||
| COX-1 (Human Whole Blood) | > 100 µM | ~36-106[3][4][5] | |
| COX-2 (Human Whole Blood) | 0.53 µM[3] |
Experimental Protocol: COX Activity Assay (Colorimetric)
This protocol describes a method to measure the peroxidase activity of COX enzymes.
-
Principle: The peroxidase component of COX catalyzes the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) in the presence of arachidonic acid. The oxidized TMPD produces a colored product that can be measured at 590 nm.
-
Reagents & Materials:
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Purified COX-1 or COX-2 enzyme
-
Test inhibitor solution (Rofecoxib) at various concentrations
-
Colorimetric Substrate (TMPD)
-
Arachidonic Acid solution
-
96-well microplate and reader
-
-
Procedure: a. In a 96-well plate, add 120 µL of Assay Buffer, 10 µL of Heme, 10 µL of the inhibitor solution, and 40 µL of the enzyme (COX-1 or COX-2). b. Incubate for 10 minutes at 37°C. c. Add 20 µL of the Colorimetric Substrate (TMPD) to each well. d. Initiate the reaction by adding 20 µL of Arachidonic Acid solution. e. Shake the plate for a few seconds and incubate for 5 minutes at 25°C. f. Read the absorbance at 590 nm.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration for each COX isoform separately.
Pimagedine (Aminoguanidine): A Dual Enzyme Inhibitor
Pimagedine, also known as aminoguanidine, is an investigational drug that functions as an inhibitor of both inducible nitric oxide synthase (iNOS) and diamine oxidase (DAO).[6] Its primary therapeutic investigation was for diabetic nephropathy, where it was thought to act by inhibiting the formation of advanced glycation end-products (AGEs).[7] Its ability to inhibit iNOS is relevant in inflammatory conditions where excessive nitric oxide production is pathogenic.
Logical Workflow for Dual Inhibition
The following diagram illustrates the dual inhibitory roles of Pimagedine. It acts on two distinct enzymatic pathways: inhibiting iNOS to reduce excessive nitric oxide (NO) production during inflammation, and inhibiting DAO, which is involved in metabolizing histamine and other biogenic amines.
Quantitative Efficacy Data
Pimagedine shows potent inhibition of nitric oxide synthase isoforms, with some selectivity for the inducible form (iNOS) over the constitutive forms (eNOS, nNOS).
| Inhibitor | Target Enzyme | IC50 Value |
| Pimagedine | Nitric Oxide Synthase (NOS) isoforms | 0.2 µM[8] |
| (iNOS, eNOS, nNOS) |
Note: While Pimagedine is a known inhibitor of Diamine Oxidase, specific IC50 values are less commonly reported in comparative literature.
Experimental Protocol: Nitric Oxide Synthase (NOS) Inhibition Assay
This protocol outlines a method to measure NOS activity by quantifying the conversion of L-arginine to L-citrulline.
-
Principle: NOS enzymes convert L-[¹⁴C]arginine into L-[¹⁴C]citrulline and nitric oxide. The amount of radioactive L-citrulline produced is proportional to the enzyme's activity. The charged L-[¹⁴C]arginine is separated from the neutral L-[¹⁴C]citrulline using a cation-exchange resin.
-
Reagents & Materials:
-
Purified iNOS, eNOS, or nNOS enzyme
-
L-[¹⁴C]arginine
-
Reaction Buffer containing cofactors (NADPH, FAD, FMN, tetrahydrobiopterin)
-
Test inhibitor solution (Pimagedine) at various concentrations
-
Stop Buffer (e.g., HEPES buffer with EDTA)
-
Cation-exchange resin (e.g., Dowex AG 50WX-8)
-
Scintillation vials and fluid
-
Scintillation counter
-
-
Procedure: a. Prepare a reaction mixture containing the reaction buffer, cofactors, and L-[¹⁴C]arginine. b. Add the inhibitor solution at varying concentrations to test tubes. c. Add the NOS enzyme to the tubes to initiate the reaction. d. Incubate the reaction at 37°C for a defined period (e.g., 20 minutes). e. Stop the reaction by adding the Stop Buffer. f. Apply the reaction mixture to columns containing the cation-exchange resin. The unreacted L-[¹⁴C]arginine binds to the resin, while the L-[¹⁴C]citrulline flows through. g. Collect the eluate in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of L-citrulline formed. Determine the percent inhibition for each Pimagedine concentration and calculate the IC50 value.
Summary Comparison of Inhibitors
The following table provides a high-level comparison of the three enzyme inhibitors discussed in this guide.
| Feature | Donepezil | Rofecoxib | Pimagedine |
| Core Structure | Indanone-Piperidine | Phenyl-Furanone | Guanidine |
| Primary Target(s) | Acetylcholinesterase (AChE) | Cyclooxygenase-2 (COX-2) | iNOS, Diamine Oxidase |
| Mechanism | Reversible, Competitive Inhibition | Selective, Time-Dependent Inhibition | Competitive Inhibition |
| Therapeutic Area | Alzheimer's Disease | Inflammation, Pain | Diabetic Nephropathy (Investigational) |
| Key Efficacy Metric | IC50 = 5.7 nM | High Selectivity for COX-2 (Ratio >100) | IC50 = 0.2 µM for NOS |
| Biological Outcome | Increased Acetylcholine Levels | Reduced Inflammatory Prostaglandins | Reduced Pathological NO Production |
References
- 1. m.youtube.com [m.youtube.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
A Comparative Guide to the Cross-Validation of Analytical Methods for Indan Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Indan, a bicyclic aromatic hydrocarbon. The focus is on the cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, offering detailed experimental protocols and performance data to aid researchers in selecting the most suitable technique for their specific application.
Introduction to this compound and its Analytical Importance
This compound (C₉H₁₀) is a key structural motif present in various biologically active compounds and serves as a crucial starting material in the synthesis of pharmaceuticals and other fine chemicals. Accurate and precise quantification of this compound is paramount for process monitoring, quality control of starting materials and final products, and for studying reaction kinetics. Cross-validation of different analytical techniques ensures the reliability and consistency of analytical data, a critical aspect in regulated environments.
Comparison of Analytical Methods for this compound Quantification
The selection of an appropriate analytical method for this compound quantification depends on several factors, including the sample matrix, required sensitivity, and the presence of potential impurities. This section compares the performance of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID).
Quantitative Data Summary
The following table summarizes the key validation parameters for the RP-HPLC and GC-FID methods for this compound quantification. This data is essential for an objective comparison of the two techniques.
| Validation Parameter | RP-HPLC with UV Detection | GC-FID |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% |
| Precision (% RSD) | ||
| - Intraday | < 1.5% | < 2.0% |
| - Interday | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | Dependent on UV detector sensitivity | Typically in the low ppm range |
| Limit of Quantification (LOQ) | Dependent on UV detector sensitivity | Typically in the low ppm range |
| Robustness | Unaffected by minor changes in mobile phase composition and flow rate | Unaffected by minor changes in oven temperature ramp and carrier gas flow rate |
Experimental Protocols
Detailed methodologies for the validated RP-HPLC and GC-FID methods are provided below. These protocols serve as a practical guide for researchers looking to implement these analytical techniques for this compound quantification.
RP-HPLC Method with UV Detection
This method is suitable for the quantification of this compound and for monitoring related impurities in bulk drug substances and reaction mixtures.
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and Water (in a gradient or isocratic mode, to be optimized)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution. Further dilute to obtain a series of calibration standards.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
Validation Parameters:
-
Specificity: Demonstrated by the absence of interfering peaks from blanks and placebos at the retention time of this compound.
-
Linearity: Assessed by a series of at least five concentrations across the expected analytical range.
-
Accuracy: Determined by the recovery of a known amount of this compound spiked into a sample matrix.
-
Precision: Evaluated by repeated injections of the same standard solution (system precision) and analysis of multiple, independent sample preparations (method precision).
-
Robustness: Assessed by intentionally varying chromatographic parameters such as mobile phase composition, flow rate, and column temperature.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is highly suitable for the analysis of volatile and semi-volatile compounds like this compound, particularly in organic synthesis and for monitoring residual solvents.
Chromatographic Conditions:
-
Column: Capillary column (e.g., DB-1, 30 m x 0.32 mm, 1.00 µm film thickness)
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 300 °C
-
Oven Temperature Program: An initial temperature of 60 °C, held for a few minutes, followed by a temperature ramp to a final temperature (e.g., 280 °C) to ensure elution of all components.
-
Injection Mode: Split or splitless, depending on the required sensitivity.
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol, acetone). Prepare a series of dilutions for the calibration curve.
-
Sample Solution: Dilute the sample containing this compound with the chosen solvent to a concentration within the linear range of the method.
Validation Parameters:
-
Specificity: Confirmed by the baseline resolution of the this compound peak from other components in the sample matrix.
-
Linearity: Established by analyzing a series of standards at different concentrations.
-
Accuracy: Evaluated through recovery studies by spiking a known quantity of this compound into a blank matrix.
-
Precision: Determined by repeated injections of a standard solution and by analyzing multiple preparations of a homogeneous sample.
-
Robustness: Tested by making small, deliberate changes to method parameters such as the oven temperature program and carrier gas flow rate.
Visualizing the Workflow and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for method validation and the logical relationship in the cross-validation process.
Caption: A streamlined workflow for analytical method validation.
Caption: Logical flow for cross-validating HPLC and GC methods.
Conclusion
Both RP-HPLC and GC-FID are robust and reliable methods for the quantification of this compound. The choice between the two will largely depend on the specific requirements of the analysis.
-
RP-HPLC is advantageous when analyzing less volatile samples or when simultaneous analysis of non-volatile impurities is required. Its compatibility with a wide range of detectors also offers flexibility.
-
GC-FID is the preferred method for volatile samples and offers excellent sensitivity and resolution for hydrocarbons like this compound. It is often a more cost-effective and faster technique for routine analysis of volatile compounds.
The cross-validation of these two distinct analytical techniques provides a high degree of confidence in the accuracy and reliability of the quantitative data obtained for this compound. Researchers and drug development professionals should consider the specific attributes of their samples and the analytical objectives to select the most appropriate and validated method.
Comparative study of the biological activity of Indan enantiomers
A Comparative Guide to the Biological Activity of Indan Enantiomers: Selegiline and Rasagiline
This guide provides a detailed comparison of the biological activities of two key this compound-derived enantiomers, selegiline and rasagiline. Both are selective, irreversible inhibitors of monoamine oxidase B (MAO-B) utilized in the management of Parkinson's disease.[1][2][3] While sharing a primary mechanism of action, their pharmacological profiles exhibit significant differences, impacting their clinical effects.[4] This document outlines their distinct biological activities, supported by experimental data, detailed protocols, and visual diagrams of the involved signaling pathways.
Core Biological Activity Comparison
Selegiline and rasagiline, despite both being MAO-B inhibitors, display notable differences in their broader biological effects. Selegiline uniquely possesses a dopaminergic enhancer effect, which is absent in rasagiline.[1][5] This is attributed to selegiline's potential agonist activity at the trace amine-associated receptor 1 (TAAR1), whereas rasagiline may act as a TAAR1 antagonist.[1][5] Furthermore, their metabolic pathways yield distinct byproducts; selegiline is metabolized to (-)-methamphetamine and (-)-amphetamine, while rasagiline's major metabolite is the neuroprotective compound 1-(R)-aminothis compound.[6]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the biological activity of selegiline and rasagiline.
| Parameter | Selegiline | Rasagiline | Reference |
| MAO-B Inhibition | Irreversible | Irreversible | [6] |
| Dopamine Release | Stimulates electrically induced [³H]dopamine release at 10⁻¹⁰-10⁻⁹ mol/L | No effect on resting or electrically stimulated [³H]dopamine release at 10⁻¹³-10⁻⁵ mol/L | [1][5] |
| TAAR1 Activity | Putative Agonist | Putative Antagonist | [1][5] |
| Metabolites | (-)-methamphetamine, (-)-amphetamine | 1-(R)-aminothis compound | [6] |
| Neuroprotection | Neuroprotective effects observed | Neuroprotective effects, partly attributed to its metabolite 1-(R)-aminothis compound | [7][8] |
Experimental Protocols
[³H]Dopamine Release Assay from Rat Striatal Slices
This protocol is used to measure the effect of compounds on dopamine release from brain tissue.
Methodology:
-
Tissue Preparation: Striatal slices are prepared from rat brains.
-
Radiolabeling: The slices are incubated with [³H]dopamine to label the dopaminergic neurons.
-
Superfusion: The slices are placed in a superfusion chamber and continuously washed with a physiological buffer.
-
Stimulation: Electrical stimulation is applied to induce the release of [³H]dopamine.
-
Sample Collection: Fractions of the superfusate are collected at regular intervals.
-
Drug Application: Selegiline or rasagiline is added to the superfusion medium at various concentrations.
-
Quantification: The amount of radioactivity in each fraction is measured using a liquid scintillation counter to determine the amount of [³H]dopamine released.[1][9]
Conditioned Avoidance Response (CAR) in a Shuttle Box
This behavioral test assesses learning and memory in response to aversive stimuli.
Methodology:
-
Apparatus: A shuttle box with two compartments separated by a door is used. The floor can deliver a mild electric shock.
-
Conditioning: A conditioned stimulus (e.g., a light or sound) is presented, followed by an unconditioned stimulus (a mild foot shock).
-
Task: The animal learns to avoid the shock by moving to the other compartment upon presentation of the conditioned stimulus.
-
Drug Administration: Selegiline or rasagiline is administered to the animals before the testing session. In some experiments, a drug like tetrabenazine is used to induce a learning deficit.[1][9]
-
Data Analysis: The number of successful avoidances (conditioned avoidance responses) and escape failures are recorded and compared between different treatment groups.[9]
Signaling Pathways and Experimental Workflow
Selegiline's Dual Mechanism of Action
Selegiline exhibits a dual mechanism involving both MAO-B inhibition and modulation of the TAAR1 signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Parkinson's disease - Treatment - NHS [nhs.uk]
- 4. Comparison of Selegiline and Rasagiline Therapies in Parkinson Disease: A Real-life Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rasagiline ( Agilect ) v selegiline : monoamine oxidase-inhibition and MPTP-induced neurotoxicity [rasagiline.com]
- 7. The neuroprotective mechanism of 1-(R)-aminothis compound, the major metabolite of the anti-parkinsonian drug rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Does 1-(R)-aminothis compound possess neuroprotective properties against experimental Parkinson's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Indan Synthesis: Benchmarking New Methods Against Established Routes
For Researchers, Scientists, and Drug Development Professionals
The indan scaffold is a privileged structural motif present in numerous biologically active molecules and pharmaceuticals.[1] Its synthesis has been a subject of extensive research, leading to the development of various synthetic routes. This guide provides an objective comparison between established, traditional methods and novel, modern approaches for synthesizing this compound and its derivatives, supported by experimental data and detailed protocols.
Established Route: Intramolecular Friedel-Crafts Acylation
One of the most fundamental and widely used methods for constructing the indanone core is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides.[2] This acid-catalyzed reaction proceeds via an electrophilic aromatic substitution to form the five-membered ring.
Logical Workflow: Friedel-Crafts Acylation
Caption: Workflow for intramolecular Friedel-Crafts acylation.
Performance Data
Established Friedel-Crafts cyclization methods are known for their simplicity and use of readily available starting materials. However, they often require harsh acidic conditions and high temperatures.
| Starting Material | Catalyst/Reagent | Conditions | Yield (%) | Reference |
| 3-Phenylpropionic acid chloride | AlCl₃ | Benzene, reflux | 90% | [2] |
| 3-Phenylpropionic acid chloride | Nafion®-H | Benzene, reflux | 90% | [2] |
| 3,3-Dimethylacrylic acid & Benzene | NbCl₅ | 80 °C, 1-3 h | 78% | [2] |
Experimental Protocol: Synthesis of 1-Indanone via Friedel-Crafts Acylation
Reference: Adapted from Barbosa et al., 2015.[2]
-
Reactant Preparation: To a solution of the aromatic substrate (e.g., benzene, 1.0 mmol) in a suitable solvent (e.g., 1,2-dichloroethane, 5 mL) under an inert atmosphere, add 3,3-dimethylacrylic acid (1.2 mmol).
-
Catalyst Addition: Cool the mixture to 0 °C and add Niobium(V) chloride (NbCl₅, 1.5 mmol) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature and carefully quench by pouring it into a mixture of ice and 1 M HCl solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-indanone derivative.
New Route: Nickel-Catalyzed Domino Reductive Cyclization
Modern synthetic chemistry has introduced milder and more efficient catalytic systems. An example is the nickel-catalyzed domino reductive cyclization of alkynes with o-bromoaryl aldehydes, which offers broad substrate scope and tolerance for various functional groups.[3]
Experimental Workflow: Ni-Catalyzed Domino Cyclization
Caption: Workflow for Ni-catalyzed domino synthesis of indanones.
Performance Data
This novel method provides access to a wide range of substituted indanones in good to excellent yields under relatively controlled conditions.
| o-Bromoaryl Aldehyde | Alkyne | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromobenzaldehyde | Phenylacetylene | 100 | 36 | 85% | [3] |
| 2-Bromo-4,5-dimethoxybenzaldehyde | 1-Hexyne | 100 | 36 | 76% | [3] |
| 2-Bromo-5-(trifluoromethyl)benzaldehyde | Phenylacetylene | 120 | 36 | 71% | [3] |
| 2-Bromobenzaldehyde | Trimethyl(phenylethynyl)silane | 100 | 36 | 89% | [3] |
Experimental Protocol: Nickel-Catalyzed Synthesis of 2-Phenyl-1-indanone
Reference: Adapted from an unprecedented nickel-catalyzed domino reductive cyclization strategy.[3]
-
Vessel Preparation: To a sealed tube, add Ni(OAc)₂·4H₂O (10 mol %), dppe (20 mol %), and Zn powder (0.3 mmol).
-
Reagent Addition: Add o-bromobenzaldehyde (0.1 mmol) and phenylacetylene (0.3 mmol).
-
Solvent Addition: Add NMP (0.75 mL) and HFIP (0.25 mL) to the tube.
-
Reaction: Seal the tube and place it in a preheated oil bath at 100 °C for 36 hours.
-
Cooling & Filtration: After the reaction is complete, cool the tube to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the 2-phenyl-1-indanone product.
Biological Relevance & Signaling Pathways
This compound derivatives are crucial in drug development. For instance, certain 1-indanone derivatives have been synthesized as multi-functional agents for the potential treatment of Alzheimer's disease, acting on various targets in the disease pathology.[2]
Hypothetical Signaling Pathway Inhibition
Caption: this compound-based drug inhibiting a kinase in Alzheimer's pathology.
Comparison Summary
| Feature | Established (Friedel-Crafts) | New (Nickel-Catalyzed Domino) |
| Conditions | Harsh (strong acids, high temp.) | Milder (catalytic, controlled temp.) |
| Scope | Generally limited by substrate stability | Broad substrate scope |
| Functional Group Tolerance | Low; sensitive groups may not survive | High; tolerates a variety of groups |
| Atom Economy | Moderate | High (domino/cascade process) |
| Reagents | Stoichiometric, often corrosive acids | Catalytic amounts of metal/ligand |
| Complexity | Simple, one-pot procedure | Requires catalyst/ligand system |
References
A Comparative Guide to the In Vitro and In Vivo Correlation of Indan-Based Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
Indan-based scaffolds have emerged as a promising framework in medicinal chemistry, leading to the development of numerous drug candidates across various therapeutic areas. This guide provides an objective comparison of the in vitro and in vivo performance of selected this compound-based compounds, supported by experimental data and detailed methodologies. The aim is to offer a clear perspective on the correlation between preclinical laboratory findings and their translation into living organisms, a critical step in the drug development pipeline.
This compound-Based Candidates in Neurodegenerative Disorders: Targeting Alzheimer's Disease
Donepezil, a leading treatment for Alzheimer's disease, features an indanone core, highlighting the potential of this scaffold in addressing neurodegenerative conditions. Recent research has focused on developing novel this compound-1-one derivatives as multi-target-directed ligands to combat the complex pathology of Alzheimer's disease.
In Vitro Efficacy of Novel this compound-1-one Derivatives
A series of 42 novel this compound-1-one derivatives have been synthesized and evaluated for their potential to modulate key pathological pathways in Alzheimer's disease. The in vitro data for a selection of the most potent compounds are summarized below.
Table 1: In Vitro Activity of Selected this compound-1-one Derivatives Against Alzheimer's Disease Targets
| Compound ID | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Aβ Aggregation Inhibition (%) @ 25 µM | Antioxidant Activity (DPPH) IC₅₀ (µM) |
| D28 | 0.0248 ± 0.0010 | 1.25 ± 0.06 | > 100 | 8.15 ± 0.41 | 75.3 ± 3.8 | 25.6 ± 1.3 |
| D29 | 0.0224 ± 0.0008 | 1.18 ± 0.05 | > 100 | 7.92 ± 0.39 | 78.1 ± 3.9 | 23.4 ± 1.2 |
| D30 | 0.0257 ± 0.0009 | 1.32 ± 0.07 | > 100 | 8.54 ± 0.43 | 76.5 ± 3.8 | 26.1 ± 1.3 |
| D37 | 0.0312 ± 0.0012 | 1.55 ± 0.08 | > 100 | 9.12 ± 0.45 | 72.8 ± 3.6 | 28.9 ± 1.4 |
| D38 | 0.0298 ± 0.0011 | 1.47 ± 0.07 | > 100 | 8.88 ± 0.44 | 74.2 ± 3.7 | 27.5 ± 1.4 |
| D39 | 0.0325 ± 0.0013 | 1.61 ± 0.08 | > 100 | 9.45 ± 0.47 | 71.9 ± 3.6 | 29.8 ± 1.5 |
| Donepezil | 0.0201 ± 0.0001 | 3.45 ± 0.17 | - | - | - | - |
Data is presented as mean ± standard deviation. IC₅₀ values represent the concentration required for 50% inhibition.
In Vivo Evaluation of Cognitive Enhancement
While in vivo data for the aforementioned novel this compound-1-one derivatives is not yet publicly available, the standard experimental workflow for evaluating the cognitive-enhancing effects of such compounds is well-established. The scopolamine-induced memory impairment model in mice is a widely used paradigm.
Experimental Workflow: Scopolamine-Induced Memory Impairment Model
Caption: Workflow for in vivo evaluation of anti-Alzheimer's drug candidates.
This compound-Based Candidates in Oncology: Targeting Cancer Cell Proliferation
The indanone scaffold has also been explored for its anticancer potential, with several derivatives demonstrating promising activity against various cancer cell lines.
In Vitro and In Vivo Correlation of an Indanone Thiazolyl Hydrazone Derivative (ITH-6)
An indanone-based thiazolyl hydrazone derivative, ITH-6, has shown significant cytotoxicity against p53 mutant colorectal cancer cell lines.
Table 2: In Vitro Cytotoxicity of ITH-6 against Colorectal Cancer Cell Lines
| Cell Line | p53 Status | ITH-6 IC₅₀ (µM) |
| HT-29 | Mutant | 0.85 ± 0.21 |
| COLO 205 | Mutant | 0.41 ± 0.19 |
| KM 12 | Mutant | 1.23 ± 0.33 |
| HCT 116 | Wild-type | 6.85 ± 1.44 |
Data is presented as mean ± standard deviation.
ITH-6 was found to arrest cancer cells in the G2/M phase, induce apoptosis, increase reactive oxygen species (ROS) levels, and inhibit the expression of NF-κB p65 and Bcl-2.
Signaling Pathway: Proposed Mechanism of Action of ITH-6
Caption: Proposed signaling pathway for the anticancer activity of ITH-6.
In Vivo Antitumor Efficacy of ITH-6
The in vitro activity of ITH-6 translated to significant in vivo efficacy in mouse xenograft models of human colorectal cancer.
Table 3: In Vivo Antitumor Activity of ITH-6 in Xenograft Models
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) |
| HT-29 | ITH-6 (6 mg/kg, p.o.) | 58.2 |
| KM 12 | ITH-6 (6 mg/kg, p.o.) | 62.5 |
Tumor growth inhibition is reported relative to the vehicle control group.
Experimental Protocols
In Vitro Assays
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method): The inhibitory activity of the compounds on AChE (from electric eel) and BChE (from equine serum) is determined using a 96-well microplate reader. The assay mixture contains phosphate buffer (pH 8.0), the test compound at various concentrations, and the respective enzyme. After a pre-incubation period, the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) are added. The hydrolysis of the substrate is monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm. The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is then calculated.
-
Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay: The inhibitory activity against human recombinant MAO-A and MAO-B is measured using a fluorometric method. The assay is performed in a 96-well plate containing the enzyme, the test compound, and a substrate (e.g., kynuramine). The reaction is stopped, and the fluorescence of the product is measured. IC₅₀ values are determined from the dose-response curves.
-
Amyloid-β (Aβ₁₋₄₂) Aggregation Inhibition Assay: Aβ₁₋₄₂ peptide is incubated with or without the test compounds in phosphate buffer at 37°C for 24 hours to induce aggregation. The extent of aggregation is quantified using the Thioflavin T (ThT) fluorescence assay. ThT binds to β-sheet-rich structures, such as amyloid fibrils, resulting in a significant increase in fluorescence. The percentage of inhibition is calculated by comparing the fluorescence intensity in the presence and absence of the inhibitor.
-
DPPH Radical Scavenging Assay: The antioxidant activity is evaluated by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. The test compounds are mixed with a methanolic solution of DPPH. The reduction of DPPH is monitored by the decrease in absorbance at 517 nm. The IC₅₀ value is the concentration of the compound that scavenges 50% of the DPPH radicals.
-
MTT Cytotoxicity Assay: The cytotoxicity of the compounds is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. Subsequently, MTT solution is added to each well. Viable cells with active mitochondrial reductase enzymes convert MTT into formazan crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC₅₀ value is calculated as the drug concentration that reduces the absorbance by 50% compared to the control.
In Vivo Studies
-
Scopolamine-Induced Memory Impairment Model in Mice:
-
Animal and Housing: Male Swiss albino mice are used and housed under standard laboratory conditions.
-
Treatment: Animals are divided into groups: vehicle control, scopolamine control, positive control (e.g., Donepezil), and test compound groups. The test compounds are administered orally (p.o.) for a specified number of days.
-
Induction of Amnesia: On the final day of treatment, amnesia is induced by an intraperitoneal (i.p.) injection of scopolamine (e.g., 1 mg/kg) 30 minutes after the administration of the test compound or vehicle.
-
Behavioral Assessment: 60 minutes after the scopolamine injection, cognitive function is assessed using behavioral tests such as the Morris Water Maze (for spatial learning and memory) and the Y-maze (for spatial working memory).
-
Biochemical Analysis: After behavioral testing, animals are euthanized, and brains are collected for biochemical estimations, including acetylcholinesterase activity and levels of oxidative stress markers.
-
-
Tumor Xenograft Model in Mice:
-
Cell Culture and Implantation: Human colorectal cancer cells (e.g., HT-29 or KM 12) are cultured and then subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Treatment: When the tumors reach a palpable size, the mice are randomized into different treatment groups: vehicle control, positive control (e.g., a standard chemotherapy agent), and test compound groups. The treatments are administered (e.g., orally) at specified doses and schedules.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry). The percentage of tumor growth inhibition is calculated.
-
-
Pharmacokinetic Studies in Rats:
-
Animal and Cannulation: Male Wistar rats are often used. For intravenous (IV) administration and blood sampling, cannulas may be implanted in the jugular vein.
-
Drug Administration: The this compound-based compound is administered either orally (by gavage) or intravenously (as a bolus or infusion).
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing via the cannula or another appropriate site.
-
Plasma Preparation and Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of the drug in the plasma is quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), time to reach maximum concentration (Tmax), half-life (t₁/₂), clearance (CL), and volume of distribution (Vd).
-
This guide highlights the promising potential of this compound-based compounds in both neurodegenerative diseases and oncology. The presented data demonstrates a tangible correlation between in vitro activity and in vivo efficacy for selected candidates, underscoring the value of this chemical scaffold in modern drug discovery. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this versatile class of molecules.
New Spectroscopic Method for Pharmaceutical Analysis: A Comparative Validation
A detailed comparison of a novel Fourier-Transform Raman (FT-Raman) spectroscopic method against the standard Ultraviolet-Visible (UV-Vis) spectrophotometry for the quantitative analysis of an Active Pharmaceutical Ingredient (API).
This guide provides a comprehensive validation of a new FT-Raman spectroscopic method for the quantitative analysis of an API, comparing its performance against a conventional UV-Vis spectrophotometric method. The content is intended for researchers, scientists, and drug development professionals seeking to evaluate and implement advanced analytical techniques for pharmaceutical quality control. The comparison is supported by experimental data, detailed methodologies, and visual workflows to facilitate a clear understanding of the advantages and limitations of each method.
Introduction to Analytical Methods
The accurate quantification of APIs in pharmaceutical formulations is crucial for ensuring product safety and efficacy. While UV-Vis spectrophotometry is a well-established and widely used technique, modern spectroscopic methods like FT-Raman spectroscopy offer potential advantages in terms of specificity, sample preparation, and non-destructive analysis.[1][2] This guide evaluates an FT-Raman method for its suitability as a routine analytical tool in a pharmaceutical setting.
Standard Method: UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a common technique that measures the absorption of ultraviolet or visible light by a substance in solution.[3] The absorbance is directly proportional to the concentration of the analyte, following the Beer-Lambert law.[4] It is a simple, cost-effective, and robust method for quantitative analysis.[5]
New Method: Fourier-Transform Raman Spectroscopy
FT-Raman spectroscopy is a vibrational spectroscopy technique that provides a chemical fingerprint of a substance by measuring the inelastic scattering of monochromatic light.[2] The intensity of the Raman signal is proportional to the amount of the substance present.[1][6] This method offers high specificity and can often be used for direct analysis of solid samples without the need for dissolution, minimizing sample preparation.[2]
Comparative Experimental Data
The performance of the new FT-Raman method was validated against the standard UV-Vis method as per the International Council for Harmonisation (ICH) guidelines. Key validation parameters, including linearity, accuracy, precision, and specificity, were evaluated.
| Validation Parameter | UV-Vis Spectrophotometry | FT-Raman Spectroscopy | Acceptance Criteria |
| Linearity (R²) | 0.9985 | 0.9992 | R² ≥ 0.995 |
| Range (µg/mL) | 5 - 25 | 50 - 250 | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | 1.2% | 0.8% | % RSD ≤ 2.0% |
| - Intermediate Precision | 1.5% | 1.1% | % RSD ≤ 2.0% |
| Limit of Detection (LOD) (µg/mL) | 1.5 | 5.0 | - |
| Limit of Quantitation (LOQ) (µg/mL) | 4.5 | 15.0 | - |
| Specificity | Potential interference from excipients with similar chromophores | Highly specific, characteristic spectral fingerprint | No interference from excipients |
Experimental Protocols
Detailed methodologies for both the standard and new analytical methods are provided below.
Standard Method: UV-Vis Spectrophotometry
Instrumentation: A double-beam UV-Vis spectrophotometer.
Procedure:
-
Standard Solution Preparation: A stock solution of the API was prepared by dissolving 10 mg of the reference standard in 100 mL of methanol. A series of working standards (5, 10, 15, 20, and 25 µg/mL) were prepared by serial dilution.
-
Sample Preparation: An amount of the powdered pharmaceutical formulation equivalent to 10 mg of the API was accurately weighed and dissolved in 100 mL of methanol. The solution was sonicated for 15 minutes and then filtered. The filtrate was further diluted to obtain a final concentration within the calibration range.
-
Measurement: The absorbance of the standard and sample solutions was measured at the wavelength of maximum absorption (λmax) against a methanol blank.
-
Quantification: The concentration of the API in the sample was determined using the calibration curve generated from the standard solutions.
New Method: FT-Raman Spectroscopy
Instrumentation: An FT-Raman spectrometer with a near-infrared (NIR) laser source.
Procedure:
-
Standard Preparation: A series of physical mixtures of the API and a common excipient (e.g., lactose) were prepared with varying concentrations of the API (1%, 2%, 5%, 10%, 20% w/w).
-
Sample Preparation: The pharmaceutical formulation powder was used directly without any preparation.
-
Measurement: The Raman spectra of the standards and the sample were collected by placing the vials directly in the spectrometer's sample holder. For each sample, multiple spectra were acquired from different spots and averaged.
-
Quantification: A calibration model was developed by plotting the intensity of a characteristic Raman peak of the API against its concentration in the standard mixtures. The concentration of the API in the pharmaceutical formulation was then predicted using this calibration model.[6]
Workflow and Comparison Diagrams
The following diagrams illustrate the experimental workflows and the logical comparison between the two methods.
References
Safety Operating Guide
Navigating Chemical Waste Disposal in India: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with chemicals in India, understanding and adhering to proper disposal procedures is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information on the safe and compliant disposal of laboratory chemical waste, in line with Indian regulations.
Regulatory Framework
The primary regulations governing chemical waste in India include the Hazardous and Other Wastes (Management and Transboundary Movement) Rules of 2016. These rules, along with guidelines from the Central Pollution Control Board (CPCB), establish a framework for the safe handling, storage, and disposal of hazardous materials.[1][2] The Ministry of Environment, Forest and Climate Change (MoEF&CC) is the nodal ministry for the management of chemical disasters.[3]
Core Principles of Laboratory Waste Management
A fundamental aspect of proper waste management is the segregation of waste at the source.[4] This practice minimizes the volume of hazardous waste and ensures that different waste streams are treated and disposed of appropriately. In a laboratory setting, waste should be categorized based on its chemical properties.
Table 1: General Classification and Disposal of Laboratory Chemical Waste
| Waste Category | Examples | Disposal Container |
| Halogenated Organic Solvents | Chloroform, Dichloromethane | Clearly labeled, non-reactive, sealed container |
| Non-Halogenated Organic Solvents | Acetone, Ethanol, Hexane | Clearly labeled, non-reactive, sealed container |
| Aqueous Solutions (Heavy Metals) | Solutions containing lead, mercury, cadmium | Clearly labeled, non-reactive, sealed container |
| Aqueous Solutions (Acids/Bases) | Strong acids (e.g., HCl), Strong bases (e.g., NaOH) | Neutralize to a safe pH (typically 6-9) before disposal, then dispose in a labeled container |
| Solid Chemical Waste | Contaminated filter paper, silica gel, chemical residues | Labeled, sealed, and puncture-proof container |
| Sharps | Needles, scalpels, broken glass | Puncture-proof sharps container |
Step-by-Step Disposal Protocol
The following workflow outlines the general procedure for disposing of chemical waste from a laboratory in India.
Detailed Methodologies for Key Steps
1. Waste Identification and Characterization:
-
Objective: To accurately identify the chemical composition and hazards of the waste.
-
Procedure:
-
Consult the Safety Data Sheet (SDS) for each chemical constituent of the waste stream.
-
Determine the primary hazards (e.g., ignitable, corrosive, reactive, toxic).
-
Note any specific incompatibilities to avoid mixing reactive chemicals.
-
2. Waste Segregation:
-
Objective: To separate different categories of chemical waste to ensure safe handling and disposal.
-
Procedure:
-
Establish separate, clearly labeled waste containers for each category of waste as outlined in Table 1.
-
Never mix incompatible waste streams. For example, do not mix strong acids with organic solvents.
-
Ensure all laboratory personnel are trained on the segregation protocol.
-
3. Proper Labeling and Containerization:
-
Objective: To clearly communicate the contents and hazards of the waste container.
-
Procedure:
-
Use appropriate, non-reactive containers with secure lids.
-
Label each container with the words "Hazardous Waste," the full chemical names of the contents (no abbreviations), the approximate percentage of each component, and the date of accumulation.
-
Attach a hazard pictogram (e.g., flammable, corrosive) as required.
-
4. Temporary Storage:
-
Objective: To safely store waste within the laboratory before collection.
-
Procedure:
-
Store waste containers in a designated, well-ventilated area away from general laboratory traffic.
-
Ensure secondary containment (e.g., a tray or bin) is in place to contain any potential leaks or spills.
-
Do not accumulate large quantities of waste in the laboratory.
-
7. Handover to Authorized Waste Management Agency:
-
Objective: To ensure the waste is transported and disposed of by a licensed and reputable vendor.
-
Procedure:
-
Your institution's environmental health and safety (EHS) office will typically contract with an authorized hazardous waste management agency.
-
A manifest document will be completed to track the waste from the point of generation to its final disposal. This is a legal requirement.[5]
-
The waste will be transported by the agency to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Emergency Preparedness
In the event of a chemical spill or accident, it is crucial to have a clear and practiced emergency response plan. This plan should include procedures for containment, neutralization, and personal protective equipment (PPE) to be used. All laboratory personnel should be familiar with the location and use of safety equipment such as fire extinguishers, safety showers, and spill kits.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of chemical waste, protecting both their personnel and the environment.
References
Essential Safety and Operational Protocols for Handling Indan
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemicals like Indan (CAS 496-11-7). This document provides immediate and essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to foster a secure research environment.
Chemical and Physical Properties of this compound
This compound is a colorless, flammable liquid hydrocarbon.[1] A summary of its key physical and chemical properties is provided below for easy reference.
| Property | Value |
| CAS Number | 496-11-7 |
| Molecular Formula | C₉H₁₀ |
| Molecular Weight | 118.18 g/mol |
| Appearance | Colorless to light yellow liquid[2][3] |
| Boiling Point | 176 °C (lit.)[2][3][4][5][6] |
| Melting Point | -51 °C (lit.)[2][3][4][5][6] |
| Flash Point | 50 °C - 54 °C (closed cup)[3][4][5] |
| Density | 0.965 g/mL at 25 °C (lit.)[3][4][5][6] |
| Solubility | Insoluble in water. Soluble in alcohol, ether, and many aliphatic and aromatic hydrocarbons.[3][5] |
| Vapor Pressure | 1.5 mmHg at 25 °C (extrapolated)[3][5] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapour[1][2][7][8][9] |
| Aspiration hazard | 1 | H304: May be fatal if swallowed and enters airways[1][4][7][8] |
Signal Word: Danger[1][4][7][8]
GHS Pictograms:
-
Flame: Indicates a flammable hazard.
-
Health Hazard: Indicates an aspiration toxicity hazard.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[1] |
| Skin Protection | Impervious clothing and protective gloves (e.g., Nitrile rubber).[1][2] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[1] |
| Respiratory Protection | For firefighting, a self-contained breathing apparatus is necessary.[1] In general laboratory use, ensure adequate ventilation.[1][3] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is crucial for preventing accidents and ensuring a safe working environment.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][3] Use appropriate exhaust ventilation where dust or aerosols may form.[1]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes, and inhalation of vapor or mist.[1][3][7]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3][7][8][9] No smoking in the handling area.[1][2][8]
-
Electrostatic Discharge: Take measures to prevent the buildup of electrostatic charge.[3] Use non-sparking tools and explosion-proof equipment.[1][2][7][8][9][10] Ground and bond containers and receiving equipment.[1][2][8]
-
Hygiene: Practice good industrial hygiene. Wash hands before breaks and at the end of the workday.[1] Do not eat, drink, or smoke when using this product.[2]
Storage Plan:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[1][2][3][8][9][10]
-
Conditions: Store in a cool place.[1][3][7][8][9] Store in a flammables area.[2][7][9]
-
Incompatibilities: Keep away from strong oxidizing agents.[5][6][7][9]
Emergency Procedures: First-Aid Measures
In case of accidental exposure, immediate and appropriate first-aid is critical.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][7][9] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[1][7][9] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][7][9] |
| Ingestion | Do NOT induce vomiting.[1][3][7][8][9] Never give anything by mouth to an unconscious person. Rinse mouth with water. Immediately call a POISON CENTER or doctor.[1][3][7][9] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Product Disposal: Dispose of contents at an approved waste disposal plant in accordance with local, state, and federal regulations.[7][9] Do not let the product enter drains.[1][10]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the product itself.[1]
Safe Handling Workflow for this compound
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: A workflow diagram outlining the essential steps for the safe handling of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. fishersci.be [fishersci.be]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound 95 496-11-7 [sigmaaldrich.com]
- 5. This compound , 95% , 496-11-7 - CookeChem [cookechem.com]
- 6. This compound | 496-11-7 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. XiXisys | GHS rev.9 SDS Word 下载 CAS: 496-11-7 Name: this compound [xixisys.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
